molecular formula C4H11ClN2 B11924446 N-methylazetidin-3-amine hydrochloride

N-methylazetidin-3-amine hydrochloride

Cat. No.: B11924446
M. Wt: 122.60 g/mol
InChI Key: IUVWNLGZKLFAGU-UHFFFAOYSA-N
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Description

N-methylazetidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methylazetidin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylazetidin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

N-methylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-5-4-2-6-3-4;/h4-6H,2-3H2,1H3;1H

InChI Key

IUVWNLGZKLFAGU-UHFFFAOYSA-N

Canonical SMILES

CNC1CNC1.Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-methylazetidin-3-amine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylazetidin-3-amine and its salts are valuable building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate physicochemical properties and pharmacological activity. The strained four-membered azetidine ring can impart unique conformational constraints and metabolic stability to drug candidates. This guide provides an in-depth, scientifically grounded overview of a reliable synthetic route to N-methylazetidin-3-amine hydrochloride, designed to be a practical resource for researchers in drug discovery and development.

This document deviates from a rigid template, instead presenting a logical and experimentally-driven narrative that explains the "why" behind the "how." The presented synthesis is a robust three-step sequence commencing from the commercially available starting material, tert-butyl 3-aminoazetidine-1-carboxylate. Each step is detailed with a focus on mechanistic understanding, practical considerations, and expected outcomes.

Overall Synthetic Strategy

The synthesis of N-methylazetidin-3-amine hydrochloride can be efficiently achieved through a three-step sequence:

  • N-methylation: Introduction of a methyl group onto the primary amine of tert-butyl 3-aminoazetidine-1-carboxylate.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group.

  • Salt Formation: Isolation of the final product as its hydrochloride salt.

This strategy is advantageous due to the ready availability of the starting material and the generally high-yielding and clean nature of the chosen reactions.

Synthetic_Pathway Start tert-Butyl 3-aminoazetidine-1-carboxylate Intermediate tert-Butyl 3-(methylamino)azetidine-1-carboxylate Start->Intermediate Step 1: N-methylation (Eschweiler-Clarke Reaction) Product_base N-methylazetidin-3-amine Intermediate->Product_base Step 2: Boc Deprotection (Acidic Hydrolysis) Final_Product N-methylazetidin-3-amine hydrochloride Product_base->Final_Product Step 3: Salt Formation (in situ)

Caption: Overall synthetic workflow for N-methylazetidin-3-amine hydrochloride.

Step 1: N-methylation of tert-Butyl 3-aminoazetidine-1-carboxylate

The first step involves the selective methylation of the primary amino group of the starting material. A classic and highly effective method for this transformation is the Eschweiler-Clarke reaction .[1][2][3] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2]

Mechanistic Insight

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The amine first condenses with formaldehyde to form an iminium ion. Subsequently, a hydride transfer from formic acid reduces the iminium ion to the methylated amine, with the concomitant release of carbon dioxide.[4] A key advantage of this method is that it inherently avoids over-alkylation to form quaternary ammonium salts, as a tertiary amine cannot form an iminium ion with formaldehyde.[2]

Eschweiler_Clarke_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Amine R-NH2 Iminium [R-N+=CH2] Amine->Iminium + CH2O, -H2O Formaldehyde CH2O Formic_Acid HCOOH Methylated_Amine R-NHCH3 CO2 CO2 Iminium_ref [R-N+=CH2] Iminium_ref->Methylated_Amine + HCOOH, -CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2172.23
Formaldehyde (37% in H₂O)50-00-030.03
Formic Acid (≥95%)64-18-646.03
Dichloromethane (DCM)75-09-284.93
Saturated Sodium Bicarbonate SolutionN/AN/A
Anhydrous Sodium Sulfate7757-82-6142.04

Procedure:

  • To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add formaldehyde (37% aqueous solution, 2.5 eq).

  • To this mixture, add formic acid (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(methylamino)azetidine-1-carboxylate.[3]

Note: A recently developed simplified version of the Eschweiler-Clarke reaction utilizes only formaldehyde in acetonitrile at elevated temperatures, where formaldehyde acts as both the carbon source and the reducing agent.[1] This approach may be advantageous for substrates sensitive to acidic conditions.

Step 2 & 3: Boc Deprotection and Hydrochloride Salt Formation

The removal of the Boc protecting group is typically achieved under acidic conditions. A widely used and effective method is the treatment with a solution of hydrogen chloride in an organic solvent, such as dioxane or diethyl ether.[5][6] This procedure has the dual benefit of deprotecting the amine and simultaneously forming the desired hydrochloride salt in situ.

Mechanistic Insight

The acid-catalyzed deprotection of the Boc group involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. In the presence of excess HCl, the newly formed amine is protonated to form the hydrochloride salt.

Boc_Deprotection cluster_0 Protonation and Cleavage cluster_1 Decarboxylation and Salt Formation Boc_Amine R-NH-Boc Protonated_Boc [R-NH-Boc-H]+ Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Cleavage Free_Amine R-NH2 Amine_Salt [R-NH3]+ Cl- Free_Amine->Amine_Salt + HCl CO2 CO2 Carbamic_Acid_ref R-NH-COOH Carbamic_Acid_ref->Free_Amine - CO2

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 3-(methylamino)azetidine-1-carboxylate454703-20-9186.25
4M HCl in 1,4-DioxaneN/AN/A
Diethyl ether60-29-774.12

Procedure:

  • Dissolve the crude tert-butyl 3-(methylamino)azetidine-1-carboxylate from Step 1 in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (a sufficient excess to ensure complete deprotection and salt formation).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed. The product will often precipitate out of the solution as the hydrochloride salt.

  • Upon completion, the precipitate can be collected by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain N-methylazetidin-3-amine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

Physical Properties:

PropertyValue
CAS Number 136293-86-2 (dihydrochloride)
Molecular Formula C₄H₁₂Cl₂N₂ (dihydrochloride)
Molecular Weight 159.06 g/mol (dihydrochloride)
Appearance White to off-white solid

Spectroscopic Data (Expected for Dihydrochloride):

  • ¹H NMR (D₂O): The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the azetidine ring protons, and the methine proton at the 3-position. The chemical shifts will be downfield due to the protonation of the nitrogen atoms. For a similar compound, 1-azetidin-3-yl-dimethylamine hydrochloride, characteristic signals are observed in the 1H NMR spectrum.[7]

  • Mass Spectrometry (ESI+): m/z = 87.1 [M+H]⁺ (for the free base).

Safety Considerations

  • Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and sensitizer. All handling should be done in a fume hood with appropriate PPE.

  • 4M HCl in dioxane is highly corrosive and releases HCl gas. Handle with extreme care in a well-ventilated fume hood, using appropriate PPE.

  • Azetidine derivatives can be biologically active and should be handled with care.

Conclusion

This technical guide outlines a robust and reliable three-step synthesis of N-methylazetidin-3-amine hydrochloride from a commercially available starting material. The chosen methods, the Eschweiler-Clarke reaction for N-methylation and acidic deprotection with in situ salt formation, are well-established and high-yielding. By providing mechanistic insights and detailed procedural outlines, this guide aims to empower researchers to confidently synthesize this valuable building block for their drug discovery and development programs.

References

  • Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors. ResearchGate. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. [Link]

  • N-methylazetidin-3-amine dihydrochloride. PubChemLite. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • N-methylazetidin-3-amine. PubChem. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information. [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. YouTube. [Link]

  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • methylamine hydrochloride. Organic Syntheses. [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432. [Link]

  • Chemical Synthesis and Biological Activity of a Novel Fluorescent Etoposide Derivative. PubMed. [Link]

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Process for separation and purification of methyl amines.
  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. MDPI. [Link]

  • Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. ACS Publications. [Link]

  • Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Organic Syntheses. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Academia.edu. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Section 1: Chemical Identity & Physicochemical Profile

[1][2]

The precise identification of the isomer is critical.[1] N-Methylazetidin-3-amine refers to the structure where the methyl group is attached to the exocyclic amine at the 3-position, leaving the azetidine ring nitrogen unsubstituted (secondary). This distinguishes it from its isomer, 1-methylazetidin-3-amine.

Key Properties Table
PropertySpecification
IUPAC Name N-Methylazetidin-3-amine hydrochloride
Common Name 3-(Methylamino)azetidine HCl
CAS Number 1521828-13-6 (xHCl); 136293-86-2 (2HCl)
Molecular Formula C₄H₁₀N₂ · xHCl
Molecular Weight 122.60 g/mol (mono-HCl); 159.06 g/mol (di-HCl)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
pKa (Predicted) ~8.5 (Exocyclic amine), ~10.0 (Ring amine)
Hygroscopicity High (Deliquescent); requires desiccated storage
Structural Analysis

The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences both its reactivity and the vector orientation of substituents.[1] Unlike the chair conformation of piperidine, the azetidine ring adopts a puckered conformation.[1]

  • Vector Alignment: The 3-amino substituent projects efficiently into solvent space, making it an ideal vector for solubilizing groups.[1]

  • Basicity: The hydrochloride salt stabilizes the two secondary amine centers.[1] The ring nitrogen is typically more basic than the exocyclic methylamine due to electronic effects and solvation penalties associated with the exocyclic position.[1]

Section 2: Synthetic Routes & Manufacturing

The synthesis of N-methylazetidin-3-amine hydrochloride typically proceeds via a reductive amination strategy starting from protected azetidinones. This route ensures regioselectivity and prevents polymerization of the strained ring.[1]

Validated Synthetic Pathway

Step 1: Reductive Amination

  • Precursor: 1-Boc-3-azetidinone (CAS 39537-99-0).

  • Reagents: Methylamine (in THF or MeOH), Sodium Triacetoxyborohydride (STAB) or NaBH₄.[1]

  • Mechanism: Formation of the imine/iminium species followed by in situ reduction.[1] The Boc group protects the ring nitrogen, ensuring methylation occurs only at the exocyclic position.[1]

Step 2: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: The removal of the Boc group yields the dihydrochloride salt, which precipitates from non-polar solvents (e.g., ether/dioxane mixtures).[1]

SynthesispathwayStart1-Boc-3-azetidinone(CAS 39537-99-0)InterIntermediate:1-Boc-3-(methylamino)azetidineStart->Inter1. MeNH2, THF2. NaBH(OAc)3(Reductive Amination)EndTarget Product:N-Methylazetidin-3-amine HClInter->End4M HCl in Dioxane(Boc Deprotection)

Figure 1: Standard synthetic route from commercially available 1-Boc-3-azetidinone.[1]

Section 3: Applications in Drug Design

Bioisosteric Replacement Strategy

N-Methylazetidin-3-amine is frequently used to replace:

  • Piperazine/Piperidine: Reducing the ring size from 6 to 4 lowers molecular weight and lipophilicity (LogP), often improving the metabolic stability profile by removing labile metabolic soft spots.[1]

  • Flexible Alkyl Diamines: Constraining a diamine linker into an azetidine ring reduces the entropic penalty of binding to a protein target.[1]

Selectivity and Orthogonal Functionalization

In the hydrochloride form, both amines are nucleophilic upon neutralization.[1]

  • Challenge: Regioselective functionalization.

  • Solution: To selectively derivatize one nitrogen over the other, researchers often start with the 1-Boc-N-methylazetidin-3-amine intermediate. This allows coupling of the exocyclic amine first, followed by Boc-deprotection and subsequent functionalization of the ring nitrogen.

Section 4: Experimental Protocols

Disclaimer: These protocols are for research purposes. Always consult the Safety Data Sheet (SDS) before handling.

Protocol: Amide Coupling (Exocyclic Amine Focus)

This protocol assumes the use of the 1-Boc protected intermediate to prevent ring nitrogen interference.[1]

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at RT.

  • Coupling: Add 1-Boc-3-(methylamino)azetidine (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Expect [M+H]+ corresponding to Product + Boc).

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ and Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Deprotection (if required): Treat crude with 4M HCl/Dioxane for 1 hour to release the azetidine ring amine for further elaboration.

Analytical Method (LCMS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (214/254 nm) and ESI-MS (Positive Mode).[1]

  • Note: The free amine is very polar and may elute near the void volume.[1] Derivatization or HILIC chromatography may be required for retention.[1]

Section 5: Handling, Stability & Safety

Storage & Hygroscopicity
  • Critical: The HCl salt is hygroscopic .[1] Exposure to ambient moisture will cause the solid to deliquesce into a sticky oil, making accurate weighing difficult.[1]

  • Protocol: Store at 2–8°C (or -20°C for long term) in a tightly sealed container under inert gas (Argon/Nitrogen). Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Safety Hazards
  • GHS Classification: Warning.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves and safety goggles.[1] In case of contact, rinse immediately with water for 15 minutes.[1]

References

  • PubChem. (2025).[1][2][3] Compound Summary: N-methylazetidin-3-amine.[4] National Library of Medicine.[1] Retrieved from [Link]

  • Lowe, D. (2014).[1] Azetidines in Medicinal Chemistry. In the Pipeline (Science Translational Medicine). [General context on Azetidine utility].

  • Duncton, M. A. (2011).[1] Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. [Foundational text on azetidine synthesis and properties].

N-Methylazetidin-3-amine Hydrochloride (CAS 1521828-13-6): A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quest for novel, patentable, and pharmacokinetically optimized chemical space has driven the adoption of strained saturated heterocycles. N-methylazetidin-3-amine hydrochloride (CAS 1521828-13-6) has emerged as a privileged building block [1]. By acting as a conformationally restricted bioisostere for acyclic diamines, pyrrolidines, and piperidines, the azetidine core effectively lowers lipophilicity (logD), modulates basicity (pKa), and mitigates off-target liabilities such as hERG channel inhibition.

This whitepaper provides an in-depth, self-validating technical guide for researchers and drug development professionals, detailing the physicochemical profiling, mechanistic synthesis, and pharmacological applications of this critical API intermediate.

Physicochemical Profiling & Analytical Data

Understanding the baseline properties of N-methylazetidin-3-amine hydrochloride is crucial for downstream synthetic planning, particularly regarding its high water solubility and handling requirements as a hygroscopic hydrochloride salt.

Table 1: Core Physicochemical Properties

PropertyValue
CAS Number 1521828-13-6
Chemical Name N-Methylazetidin-3-amine hydrochloride
Molecular Formula C₄H₁₁ClN₂
Molecular Weight 122.60 g/mol
SMILES CNC1CNC1.Cl
Appearance White to off-white crystalline powder
Storage Conditions 2-8°C, sealed under inert atmosphere (hygroscopic)

Table 2: Expected Analytical Characterization

Analytical MethodExpected Signals / Validation Markers
¹H NMR (D₂O, 400 MHz) δ 4.25 (m, 1H, CH), 4.10 (t, 2H, CH₂), 3.95 (t, 2H, CH₂), 2.65 (s, 3H, N-CH₃). Note: Chemical shifts are highly dependent on exact pH/salt stoichiometry.
LC-MS (ESI+) m/z calculated for C₄H₁₁N₂ [M+H]⁺: 87.09; Found: 87.10
IR (KBr pellet) ~3300-2800 cm⁻¹ (broad, N-H/C-H stretch), ~1590 cm⁻¹ (N-H bend)

Strategic Synthesis & Workflows

The introduction of an azetidine ring can be synthetically challenging due to ring strain and the high polarity of the resulting diamines [2]. The most robust, scalable route avoids heavy-metal catalyzed hydrogenation (which risks API contamination) by utilizing a Boc-protecting group strategy.

Mechanistic Rationale

The synthesis relies on the reductive amination of 1-Boc-azetidin-3-one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over Sodium borohydride (NaBH₄) because of its milder reducing power. It selectively reduces the transient iminium ion without prematurely reducing the starting ketone to an alcohol. Anhydrous HCl in dioxane is subsequently used for deprotection to force the precipitation of the highly polar product, bypassing the need for a complex aqueous workup.

Step-by-Step Methodology

Step 1: Reductive Amination

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-azetidin-3-one (1.0 eq) and 1,2-dichloroethane (DCE, 0.2 M).

  • Amine Addition: Add methylamine hydrochloride (1.5 eq) followed by triethylamine (1.5 eq). Stir for 30 minutes at room temperature to liberate the free methylamine and allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (2.0 eq) portion-wise to control the mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction on silica gel (Eluent: 10% MeOH in DCM with 1% NH₄OH). The starting ketone (KMnO₄ active) must be completely consumed, replaced by a new, highly polar spot that stains intensely with Ninhydrin (indicating the secondary amine).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-3-(methylamino)azetidine as a pale oil.

Step 2: Boc Deprotection & Salt Formation

  • Preparation: Dissolve the crude 1-Boc-3-(methylamino)azetidine in a minimal amount of anhydrous methanol.

  • Deprotection: Cool to 0°C and dropwise add 4M HCl in Dioxane (5.0 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (Precipitation & NMR): The product should begin to precipitate as a white solid. Complete deprotection is validated by taking a micro-aliquot, evaporating the solvent, and running a ¹H NMR to ensure the complete disappearance of the massive tert-butyl singlet at ~1.40 ppm.

  • Isolation: Add diethyl ether to maximize precipitation. Filter the solid under a nitrogen blanket (due to hygroscopicity), wash with cold ether, and dry under high vacuum to afford N-methylazetidin-3-amine hydrochloride .

SynthesisWorkflow SM 1-Boc-azetidin-3-one Reag1 MeNH2·HCl, Et3N NaBH(OAc)3, DCE SM->Reag1 Int 1-Boc-3-(methylamino)azetidine Reag1->Int Reductive Amination Reag2 4M HCl in Dioxane MeOH, rt Int->Reag2 Prod N-methylazetidin-3-amine hydrochloride Reag2->Prod Boc Deprotection

Synthesis workflow for N-methylazetidin-3-amine hydrochloride.

Medicinal Chemistry Applications

The incorporation of the N-methylazetidin-3-amine motif is not merely a structural novelty; it is a calculated pharmacokinetic maneuver.

Conformational Rigidity & Target Affinity

The 4-membered azetidine ring restricts the spatial orientation of the N-methylamine vector. This rigidification reduces the entropic penalty upon binding to target proteins. For instance, in the development of novel JAK inhibitors and therapies for atopic dermatitis (e.g., pyrazolo-isoquinolin derivatives), the azetidine-3-amine moiety perfectly aligns the basic nitrogen to interact with critical aspartate/glutamate residues in the kinase hinge region [3].

Modulation of Physicochemical Properties

Compared to pyrrolidine or piperidine analogs, azetidines possess a slightly lower pKa due to the increased s-character of the nitrogen lone pair induced by ring strain. This subtle reduction in basicity can significantly decrease phospholipidosis risk and hERG channel inhibition, a common hurdle in CNS drug development. This exact rationale has been successfully applied in the design of triple-acting 5-HT6R/5-HT3R antagonists for cognitive deficits, where the N-methylazetidin-3-amine group provided optimal MAO-B inhibition while maintaining a clean safety profile [4].

MedChemRationale Scaffold Azetidine-3-amine Scaffold Prop1 Conformational Rigidity Scaffold->Prop1 Prop2 Lowered Lipophilicity (logD) Scaffold->Prop2 Prop3 Optimized pKa Scaffold->Prop3 Out1 Enhanced Target Affinity (Kinases, GPCRs) Prop1->Out1 Out2 Reduced hERG Toxicity Prop2->Out2 Out3 Improved Metabolic Stability Prop3->Out3

Medicinal chemistry rationale for the azetidine-3-amine scaffold.

Handling, Safety, and Storage

As a hydrochloride salt of a low-molecular-weight diamine, CAS 1521828-13-6 is highly hygroscopic.

  • Storage: Must be stored at 2-8°C in tightly sealed containers backfilled with Argon or Nitrogen. Exposure to ambient humidity will result in rapid deliquescence, complicating accurate weighing for stoichiometric reactions.

  • Safety: Causes skin and eye irritation. When handling the free base (generated in situ during reactions), utilize a fume hood, as volatile short-chain amines present inhalation hazards and distinct olfactory nuisance.

References

  • Title: A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL:[Link]

  • Title: Chemical compounds (US20180111931A1)
  • Title: Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

physical properties of N-methylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-methylazetidin-3-amine dihydrochloride , a critical sp³-rich building block in modern medicinal chemistry.

Content Type: Technical Whitepaper & Handling Guide Subject: CAS 136293-86-2 (and related isomers)

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), N-methylazetidin-3-amine dihydrochloride represents a high-value scaffold. Unlike traditional acyclic amines or larger piperidine/pyrrolidine rings, the azetidine core offers a unique combination of conformational rigidity and low molecular weight .[1]

This compound is primarily utilized to introduce a basic amine handle while minimizing lipophilicity (LogP), a strategy often employed to improve the metabolic stability and solubility of lead compounds.[1] This guide details its physicochemical properties, spectroscopic signatures, and handling protocols for research applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identification

The nomenclature for methylated azetidinamines can be ambiguous. It is critical to distinguish between the exocyclic amine methylation and the ring nitrogen methylation.

  • Primary Target (This Guide): N-methylazetidin-3-amine dihydrochloride

    • CAS: 136293-86-2[2][3][4]

    • Structure: The methyl group is attached to the exocyclic amine at the 3-position.

    • SMILES: CNC1CNC1.Cl.Cl

  • Isomeric Variation: 1-methylazetidin-3-amine

    • CAS: 959957-92-7

    • Structure: The methyl group is attached to the ring nitrogen.

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinction between the salt forms.

ChemicalStructure cluster_0 Target Compound (CAS 136293-86-2) cluster_1 Key Structural Features Core Azetidine Ring (4-membered N-heterocycle) Subst Exocyclic Amine (N-Methyl group at C3) Core->Subst C3 Position Strain Ring Strain ~26 kcal/mol Core->Strain Pucker Ring Puckering ~30° Angle Core->Pucker Salt Dihydrochloride Salt (.2HCl) Subst->Salt Protonation

Figure 1: Structural hierarchy and key features of N-methylazetidin-3-amine dihydrochloride.

Physical & Thermal Properties[10]

The dihydrochloride salt is the preferred form for storage due to the volatility and instability of the free base.

Physiochemical Data Table[1]
PropertyValue / DescriptionContext
Molecular Formula C₄H₁₂Cl₂N₂Dihydrochloride salt
Molecular Weight 159.06 g/mol Free base MW: 86.14 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic
Melting Point >200°C (Decomposes)Amine salts typically sublime or char before distinct melting.[5][6]
Solubility >50 mg/mL in Water, DMSOHigh polarity due to ionic character.[1]
LogP (Predicted) -0.8 to -1.1Highly hydrophilic; ideal for lowering lipophilicity.
pKa (Estimated) N(ring) ≈ 10.5; N(exo) ≈ 9.0Both nitrogens are basic; ring N is more basic.
Hygroscopicity HighRequires desiccant storage.
Thermal Stability & Handling[1]
  • Decomposition: Like many small ring heterocycles, the azetidine ring is under significant strain (~26 kcal/mol).[1] While the salt is stable at room temperature, heating above 150°C can induce ring-opening polymerization or decomposition.

  • Hygroscopicity: The dihydrochloride salt avidly absorbs atmospheric moisture. Prolonged exposure to air transforms the free-flowing powder into a sticky gum, complicating stoichiometry in synthesis.

Spectroscopic Characterization

Researchers validating the identity of this compound should look for the following diagnostic signals.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: D₂O or DMSO-d₆ is recommended due to solubility.

  • Key Signals (DMSO-d₆):

    • δ 9.0-10.0 ppm: Broad singlets (Exchangeable protons, NH₂⁺/NH⁺).

    • δ 3.8-4.2 ppm: Multiplets (4H, Azetidine ring protons at C2/C4). The ring puckering often splits these into complex patterns rather than simple triplets.

    • δ 3.6 ppm: Multiplet (1H, Methine proton at C3).[1]

    • δ 2.55 ppm: Singlet (3H, N-Methyl group). Note: In D₂O, this shift is distinct and integrates 3:1 vs the methine.[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion: [M+H]⁺ = 87.1 m/z .

  • Fragmentation: High collision energy may show loss of methylamine (m/z 31) or ring opening fragments.

Applications in Drug Design[1]

This scaffold is not merely a linker; it is a functional tool for optimizing physicochemical properties.

The "Azetidine Advantage"

Replacing a piperidine or pyrrolidine ring with an azetidine often results in:

  • lowered Lipophilicity (LogD): The smaller carbon count reduces the hydrophobic footprint.

  • Increased Solubility: The high fraction of sp³ carbons (Fsp³) combined with the polar amine groups enhances aqueous solubility.

  • Metabolic Stability: The strained ring can alter the metabolic soft spots compared to flexible alkyl chains.

Mechanistic Pathway: Reductive Amination

The compound is frequently used as a nucleophile. Below is the standard workflow for incorporating this building block into a larger drug scaffold via reductive amination.

ReductiveAmination cluster_precautions Critical Process Controls Start Ketone/Aldehyde Scaffold Step1 Imine Formation (Equilibrium) Start->Step1 Mix in DCM/MeOH Reagent N-methylazetidin-3-amine 2HCl + Base (e.g., DIPEA) Reagent->Step1 Step2 Reduction (NaBH(OAc)3 or NaCNBH3) Step1->Step2 In situ reduction Control1 Control pH (5-6) to prevent over-alkylation or polymerization Step1->Control1 Product Final Drug Candidate (Tertiary Amine) Step2->Product Workup & Purification

Figure 2: Standard workflow for utilizing N-methylazetidin-3-amine in reductive amination.

Experimental Protocols

Handling & Storage Protocol

Objective: Maintain chemical integrity and prevent hydration.

  • Receipt: Upon receipt, verify the container seal is intact.

  • Storage: Store at 2–8°C (refrigerated) or room temperature in a desiccator.

  • Weighing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh quickly in a low-humidity environment.

    • If the solid appears gummy, it has absorbed water.[1] Recrystallization from Ethanol/Ether may be required, or the water content must be determined (Karl Fischer titration) to adjust stoichiometry.[1]

Free-Basing Procedure (In Situ)

For reactions requiring the free amine:

  • Suspend the dihydrochloride salt in the reaction solvent (e.g., DCM, DMF).[1]

  • Add 2.0–2.5 equivalents of an organic base (DIPEA or TEA).

  • Stir for 15 minutes. The solution will clarify as the free base is liberated.

  • Note: Do not isolate the free base as a neat oil if possible; it is volatile and prone to degradation. Use immediately in solution.

References

  • PubChem Compound Summary. (2025). N-methylazetidin-3-amine.[7][5][8][2][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds).

Sources

N-methylazetidin-3-amine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Methylazetidin-3-amine Hydrochloride: Structural Elucidation and Application in Rational Drug Design

Executive Summary

As a Senior Application Scientist directing lead optimization campaigns, I frequently encounter the challenge of balancing pharmacokinetic (PK) stability with pharmacodynamic (PD) potency. In contemporary medicinal chemistry, the azetidine ring has emerged as a "privileged structure" capable of resolving these exact challenges[1]. Specifically, N-methylazetidin-3-amine hydrochloride serves as a highly versatile, geometrically precise building block. This technical whitepaper details its physicochemical profiling, its mechanistic utility in receptor targeting, and provides field-proven, self-validating protocols for its incorporation into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Elucidation

A critical decision in early-stage synthesis is the selection of the correct salt form. Why utilize the hydrochloride salt instead of the free base? The free base of N-methylazetidin-3-amine is a volatile, highly hygroscopic liquid that is prone to rapid atmospheric degradation[2]. By converting it to a hydrochloride salt (mono- or di-HCl), the protonation of the basic amines enforces a stable crystalline lattice[3]. This drastically improves shelf-life, prevents moisture absorption, and enables precise stoichiometric weighing during high-throughput parallel synthesis[4].

Table 1: Quantitative Physicochemical Data of N-Methylazetidin-3-amine Forms

PropertyMono-HydrochlorideDihydrochlorideFree Base
CAS Number 1521828-13-6[4]136293-86-2[5]247069-31-4[2]
Molecular Formula C₄H₁₁ClN₂[4]C₄H₁₂Cl₂N₂[5]C₄H₁₀N₂[2]
Molecular Weight 122.60 g/mol [4]159.06 g/mol [5]86.14 g/mol [2]
SMILES String CNC1CNC1.Cl[3]Cl.Cl.CNC1CNC1[3]CNC1CNC1[2]
Physical State Crystalline SolidCrystalline SolidLiquid / Oil
Storage Conditions 2-8°C, desiccated[2]2-8°C, desiccated-20°C, inert gas

Mechanistic Role in Drug Design: The Causality of Scaffold Selection

Integrating an N-methylazetidin-3-amine moiety into a drug scaffold is a deliberate structural intervention designed to achieve three specific outcomes:

  • Conformational Rigidification: Compared to highly flexible acyclic diamines, the four-membered azetidine ring restricts rotational degrees of freedom[1]. This locks the basic nitrogen in a defined spatial vector, significantly reducing the entropic penalty upon binding to target receptors.

  • Targeted Salt Bridge Formation: The exocyclic secondary amine (N-methyl) provides a highly basic center. The size and geometry of the alicyclic ring directly dictate the formation of critical salt bridges with acidic amino acid residues in target binding pockets. For example, the incorporation of this specific moiety has been shown to drive potent inhibitory activity and favorable binding geometries in MAO-B enzymes and 5-HT6 receptors[6].

  • Metabolic Stability: Replacing lipophilic amine chains with a polar, rigidified azetidine reduces overall lipophilicity (LogP), thereby mitigating cytochrome P450 (CYP) mediated oxidative metabolism and improving the drug's toxicity profile[1].

G1 A N-Methylazetidin-3-amine (Privileged Scaffold) B Conformational Rigidification A->B C pKa Modulation (Basic Center) A->C D Metabolic Stability (Reduced CYP Liability) A->D E Target Binding (e.g., MAO-B, GPCRs) B->E C->E D->E

Fig 1: Pharmacodynamic and pharmacokinetic contributions of the azetidine scaffold.

Self-Validating Synthetic Protocol: SNAr Incorporation

To utilize N-methylazetidin-3-amine hydrochloride in a nucleophilic aromatic substitution (SNAr), the reaction must be carefully orchestrated to manage salt dissociation and prevent competitive side reactions. To ensure absolute reproducibility, the following protocol is engineered as a self-validating system . Each phase contains an intrinsic analytical gate that must be passed before proceeding.

Phase 1: Free-Basing & Equilibration

  • Action: Suspend N-methylazetidin-3-amine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: The HCl salt must be neutralized to liberate the nucleophilic amine. DIPEA is chosen over triethylamine due to its steric bulk, which prevents it from acting as a competing nucleophile.

  • Validation Check: Spot testing on wet pH paper must indicate pH > 9, confirming complete salt dissociation prior to electrophile addition.

Phase 2: Electrophilic Coupling

  • Action: Introduce the heteroaryl chloride electrophile (1.0 eq) dropwise at 0°C, then elevate the reaction vessel to 80°C.

  • Causality: The initial low temperature prevents exothermic degradation of the strained four-membered ring. Subsequent heating provides the activation energy necessary to drive the SNAr transition state.

  • Validation Check: Continuous internal temperature monitoring ensures the reaction does not exceed 85°C, preventing ring-opening side reactions.

Phase 3: In-Process Control (IPC)

  • Action: At t = 4 hours, sample 10 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS.

  • Causality: Real-time monitoring prevents premature workup and yield loss.

  • Validation Check: The reaction is only quenched if the Extracted Ion Chromatogram (EIC) demonstrates >95% conversion to the desired [M+H]⁺ mass. If incomplete, heating is extended by 2 hours.

Phase 4: Purification & Isolation

  • Action: Quench with H₂O, extract with EtOAc, and purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

  • Causality: Removes unreacted electrophile and DIPEA hydrochloride salts.

  • Validation Check: Post-purification fractions are analyzed via UPLC-UV. Only fractions exhibiting >98% purity at 254 nm are pooled and lyophilized.

G2 S1 Phase 1: Salt Neutralization (DIPEA Addition) S2 Phase 2: SNAr Coupling (Heteroaryl Electrophile) S1->S2 S3 Phase 3: In-Process Control (LC-MS Validation) S2->S3 S3->S2  If incomplete   S4 Phase 4: Purification (Prep-HPLC) S3->S4  If [M+H]+ detected   S5 Final API (NMR/HRMS Confirmed) S4->S5

Fig 2: Self-validating synthetic workflow for azetidine-based API intermediates.

Analytical Validation Workflow

To ensure the structural integrity of the final synthesized intermediate, a multi-tiered analytical approach is mandatory:

  • ¹H-NMR (400 MHz, DMSO-d₆): The azetidine ring protons present as distinct multiplets. The ring CH₂ protons typically appear around 3.8–4.2 ppm, while the methine (CH) proton at the 3-position shifts downfield due to the adjacent electronegative nitrogen atoms. The N-methyl group will appear as a sharp singlet near 2.5–2.6 ppm.

  • Karl Fischer Titration: Because azetidine salts are inherently hygroscopic, water content must be strictly quantified (<0.5% w/w) to ensure accurate stoichiometric calculations in subsequent API coupling steps.

References

  • [3] Title: Azetidines | Source: Fisher Scientific | URL:

  • [5] Title: 3-(Methylamino)azetidine 2HCl - CAS:136293-86-2 | Source: Sunway Pharm Ltd | URL:

  • [4] Title: 1521828-13-6 | N-Methylazetidin-3-amine hydrochloride | Source: MolCore | URL:

  • [2] Title: 247069-31-4|N-Methylazetidin-3-amine | Source: BLD Pharm | URL:

  • [1] Title: A Single-Step Synthesis of Azetidine-3-Amines | Source: ChemRxiv | URL:

  • [6] Title: Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats | Source: PMC (National Institutes of Health) | URL:

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of N-methylazetidin-3-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland — The Azetidine Advantage

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles and high target specificity is paramount. Saturated heterocycles have long been recognized as "privileged scaffolds" for their ability to confer favorable properties upon drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1] Its inherent ring strain and non-planar geometry provide a rigid, three-dimensional exit vector that allows medicinal chemists to "escape flatland" and explore chemical space more effectively than with larger, more flexible rings like piperidine or pyrrolidine.[1][2]

N-methylazetidin-3-amine, particularly in its stable hydrochloride salt form, represents a bifunctional and strategically significant building block. It combines the conformational rigidity of the azetidine core with two distinct nitrogen nucleophiles: a secondary amine within the ring and a primary amine at the 3-position (once liberated from its salt form). This unique arrangement offers a powerful tool for modulating a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, thereby enhancing its drug-like characteristics.

This guide provides an in-depth exploration of N-methylazetidin-3-amine hydrochloride, detailing its properties, strategic applications, and field-proven synthetic protocols for its incorporation into lead compounds.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is the cornerstone of rational drug design. The hydrochloride salt form ensures stability and ease of handling for this otherwise reactive diamine.

PropertyValueData Source
Chemical Formula C₄H₁₁ClN₂ (Hydrochloride)[3]
Molecular Weight 122.60 g/mol (Hydrochloride)[3]
C₄H₁₂N₂Cl₂ (Dihydrochloride)[4][5]
159.06 g/mol (Dihydrochloride)[4][5]
CAS Number 1521828-13-6 (Hydrochloride)[3]
136293-86-2 (Dihydrochloride)[4][5]
Calculated LogP -0.8 (Free Base)[6][7]
Topological Polar Surface Area (TPSA) 40.8 Ų (Free Base)[6]
Appearance Solid[4][5]
Storage Store at room temperature, sealed in a dry environment.[3][4][5]

Core Applications in Drug Design and Discovery

The incorporation of the N-methylazetidin-3-amine moiety is not merely an act of structural addition; it is a strategic decision to address specific challenges in the lead optimization phase.

Enhancement of Aqueous Solubility

Poor aqueous solubility is a leading cause of attrition in drug development pipelines.[8] The N-methylazetidin-3-amine scaffold introduces two basic nitrogen centers capable of forming salts and participating in hydrogen bonding with water. This significantly increases the polarity and hydrophilicity of a parent molecule, often leading to a marked improvement in its solubility and, consequently, its potential for oral bioavailability.

Bioisosterism and Metabolic Stability

The azetidine ring can serve as a bioisostere for other commonly used saturated heterocycles like piperidine, morpholine, or even acyclic linkers.[2] This substitution can yield several benefits:

  • Reduced Lipophilicity: Azetidines are generally less lipophilic than their five- and six-membered counterparts, helping to lower the overall LogP of a compound into a more favorable range for absorption and distribution.

  • Blocked Metabolic Pathways: The compact and strained nature of the azetidine ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible systems.[2][9] Introducing substituents on the azetidine can further shield metabolically labile sites.[9]

A Three-Dimensional Vector for Target Engagement

The rigid, non-planar structure of the azetidine ring provides well-defined directional vectors for appended functional groups. This is critical for optimizing interactions within a biological target's binding pocket. By locking substituents into a specific spatial orientation, the scaffold can enhance binding affinity and selectivity, a principle central to the concept of "escaping flatland" in drug design.[1][2]

Case Studies in Therapeutic Areas
  • Kinase Inhibitors: The primary amine of the N-methylazetidin-3-amine moiety is an excellent hydrogen bond donor, making it ideal for targeting the hinge region of many protein kinases. Its use has been explored in the development of potent inhibitors for targets such as KDR kinase and Janus Kinase 1 (JAK1).[10][11] The azetidine ring positions this crucial interacting group while the secondary amine provides a point for further derivatization to explore other regions of the ATP-binding site.

  • G Protein-Coupled Receptor (GPCR) Modulators: GPCRs are a major class of drug targets, and their ligands often require basic nitrogen centers for interaction with key acidic residues.[12] The N-methylazetidin-3-amine scaffold has been successfully employed in the design of high-affinity histamine H3 receptor agonists, where the diamine structure is critical for achieving the desired pharmacological profile.[13] Its incorporation can lead to the development of positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) that fine-tune receptor activity.[12][14]

Experimental Protocols: Synthetic Methodologies

The successful integration of N-methylazetidin-3-amine hydrochloride into a synthetic workflow requires a clear understanding of its reactivity. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary N-methyl amine within the azetidine ring, allowing for selective functionalization.

Mandatory First Step: Neutralization The commercially available hydrochloride salt must be neutralized in situ to liberate the free amine for reaction. This is achieved using a non-nucleophilic organic base.

Start N-methylazetidin-3-amine Hydrochloride Salt Base Add non-nucleophilic base (e.g., DIPEA, TEA) in aprotic solvent (e.g., DCM, DMF) Start->Base Step 1 FreeAmine Free N-methylazetidin-3-amine (Ready for reaction) Base->FreeAmine Step 2

Caption: Initial neutralization workflow.

Protocol 1: Amide Bond Formation via Acylation

This is the most common transformation, coupling the primary amine with a carboxylic acid to form a stable amide linkage.

Rationale: The formation of an amide bond requires activation of the carboxylic acid. Peptide coupling reagents like HATU or the EDC/HOBt system generate a highly reactive intermediate that is readily attacked by the nucleophilic primary amine of the free-based N-methylazetidin-3-amine. Dichloromethane (DCM) or dimethylformamide (DMF) are excellent solvent choices due to their aprotic nature and ability to dissolve the reactants.

Step-by-Step Methodology:

  • To a stirred solution of N-methylazetidin-3-amine hydrochloride (1.0 eq.) in anhydrous DCM (0.1 M), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve the desired carboxylic acid (1.1 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) in anhydrous DCM.

  • Add the carboxylic acid/HATU solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_0 Amine Preparation cluster_1 Acid Activation AmineHCl Amine HCl Salt Freebase Neutralize (DIPEA) AmineHCl->Freebase Reaction Combine and Stir (4-12h, RT) Freebase->Reaction CarboxylicAcid Carboxylic Acid HATU Add HATU CarboxylicAcid->HATU HATU->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify

Caption: Workflow for amide coupling.

Protocol 2: Secondary Amine Formation via Reductive Amination

This protocol couples the primary amine with an aldehyde or ketone, resulting in a more flexible secondary amine linker.

Rationale: The reaction proceeds via the formation of an intermediate iminium ion, which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[15] It is a mild and non-basic reducing agent that reduces the iminium ion much faster than the starting carbonyl compound, thereby preventing side reactions like the reduction of the aldehyde or ketone.[15][16]

Step-by-Step Methodology:

  • Suspend N-methylazetidin-3-amine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.1 M).

  • Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture for 6-24 hours at room temperature. Monitor by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Start Amine HCl + Aldehyde/Ketone in DCM/DCE Neutralize Add DIPEA (Stir 15 min) Start->Neutralize Step 1: Mix Reduce Add NaBH(OAc)₃ (Stir 6-24h) Neutralize->Reduce Step 2: Reduce Quench Quench (aq. NaHCO₃) & Extract Reduce->Quench Step 3: Workup Purify Purify (Chromatography) Quench->Purify Step 4: Isolate

Caption: Workflow for reductive amination.

Protocol 3: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)

This protocol attaches the primary amine to an electron-deficient aromatic or heteroaromatic ring, such as a 2-chloropyrimidine or a dinitrofluorobenzene.

Rationale: The SₙAr reaction requires an activated aryl halide (i.e., containing electron-withdrawing groups) and a base. The base serves both to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction. Heat is often necessary to overcome the activation energy of the reaction.

Step-by-Step Methodology:

  • Combine N-methylazetidin-3-amine hydrochloride (1.2 eq.), the electron-deficient aryl halide (1.0 eq.), and a base such as K₂CO₃ (3.0 eq.) or DIPEA (3.0 eq.) in a suitable solvent like DMF, NMP, or Dioxane.

  • Stir the mixture at a temperature ranging from 80 °C to 120 °C, depending on the reactivity of the aryl halide.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer extensively with water to remove the inorganic base and solvent, followed by a brine wash.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product via flash chromatography or recrystallization.

Conclusion: A Versatile Tool for Drug Optimization

N-methylazetidin-3-amine hydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming common hurdles in medicinal chemistry. Its ability to simultaneously modulate solubility, metabolic stability, and three-dimensional structure makes it an invaluable asset in the iterative process of lead optimization. The robust and reliable protocols detailed herein provide a practical framework for researchers to harness the full potential of this versatile building block, paving the way for the discovery of next-generation therapeutics with superior pharmacological profiles.

References

  • N-methylazetidin-3-amine | C4H10N2 | CID 10086969 - PubChem. NIH. [Link]

  • Synthesis of N-Methyl Secondary Amines. Synthetic Communications. [Link]

  • Method for preparing azetidine derivatives.
  • 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem. NIH. [Link]

  • Synthesis of 3-functionalized 3-methylazetidines. Biblio. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC, NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Preparation methods of methyl-d3-amine and salts thereof.
  • N-Methylazetidin-3-amine hydrochloride suppliers and producers. BuyersGuideChem. [Link]

  • Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC, NIH. [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. PMC, NIH. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers. [Link]

  • GPCRs in Intracellular Compartments: New Targets for Drug Discovery. MDPI. [Link]

  • The Medicinal Chemistry of Imidazotetrazine Prodrugs. MDPI. [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. ResearchGate. [Link]

  • CAS No : 1139634-75-5 | Product Name : 1-Methylazetidin-3-amine Dihydrochloride. Pharmaffiliates. [Link]

  • Optimizing Drug Properties Lead-to-Drug Design. University of Freiburg. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Positive modulators of N-methyl-d-aspartate receptor: structure–activity relationship study on steroidal C-17 and C-20 oxime ethers. PMC, NIH. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. SID.ir. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]

Sources

Application Note: N-Methylazetidin-3-amine Hydrochloride in Drug Design

[1][2]

Executive Summary

N-Methylazetidin-3-amine hydrochloride (typically supplied as the dihydrochloride salt, 2HCl) is a high-value, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12

This guide details the strategic deployment of this scaffold, focusing on overcoming the reactivity challenges posed by its dual secondary amine motif. We provide validated protocols for selective functionalization, handling of the hygroscopic salt, and integration into high-value pharmacophores.

Physicochemical Profile & Strategic Utility[3]

Technical Specifications
PropertyDataRelevance
Structure Azetidine ring with 3-methylamino substituentHigh rigidity; defined vectors.[1][2]
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Bifunctional secondary amine.[1]
MW (Free Base) 86.14 g/mol Low molecular weight contribution (Ligand Efficiency).[1][2]
pKa (Est.) Ring N: ~10.5 | Exocyclic N: ~9.5Both are basic; requires pH control for selectivity.[1][2]
LogP -0.8 (approx)Lowers lipophilicity (improves solubility).[1][2]
Geometry Puckered 4-membered ringDistinct exit vectors (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

vs

typically seen in piperazines).[1]
The "Azetidine Advantage" in Medicinal Chemistry

In modern drug design, increasing fraction


  • Metabolic Stability: Unlike pyrrolidines which are prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -oxidation, the azetidine ring is generally metabolically robust due to geometric strain preventing planar transition states required for certain oxidative metabolisms.[1]
    
  • Bioisosterism: It acts as a "contracted" piperazine mimic.[1][2] Replacing a piperazine linker with 3-aminoazetidine often retains biological activity while reducing molecular weight (-28 Da) and lowering lipophilicity.[1][2]

  • Vector Control: The rigid azetidine core directs substituents in precise vectors, reducing the entropic penalty of binding compared to flexible alkyl chains.[2]

Handling and Storage Protocols

Hygroscopicity Management

The hydrochloride salt is highly hygroscopic .[2] Exposure to ambient moisture leads to deliquescence, making accurate weighing difficult and potentially hydrolyzing sensitive reagents in subsequent steps.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a glovebox or dry bag if possible.

Free-Basing Strategy (In-Situ vs. Isolation)

Recommendation: Perform in-situ free-basing whenever possible.[1][2] Isolating the free base (a volatile, viscous liquid) is risky due to potential polymerization or ring-opening upon heating/concentration.[1][2]

Experimental Protocols

The Selectivity Challenge

The molecule contains two secondary amines:

  • Ring Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Generally more nucleophilic due to less steric bulk (despite ring strain) and higher pKa.[1]
    
  • Exocyclic Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Sterically hindered by the methyl group and the secondary carbon attachment.
    

General Rule: In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Ring Nitrogen (

)
Protocol A: Selective Functionalization (Scaffold Installation)

Objective: Attach the azetidine ring to a heteroaryl halide (e.g., chloropyrimidine), leaving the exocyclic methylamine available for further diversity.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1]

  • N-Methylazetidin-3-amine 2HCl (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • Solvent: DMSO or NMP (Polar aprotic is essential for salt solubility)[1]

Step-by-Step:

  • Dissolution: In a dried vial, dissolve N-Methylazetidin-3-amine 2HCl (1.1 equiv) in DMSO (concentration ~0.2 M).

  • Activation: Add DIPEA (3.5 equiv) dropwise. Note: The solution may warm slightly.[2] Ensure full dissolution of the salt.[2]

  • Addition: Add the Heteroaryl Chloride (1.0 equiv).[2]

  • Reaction: Heat to 80–100°C. Monitor by LC-MS.

    • Checkpoint: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       adduct usually forms within 1–4 hours.
      
  • Work-up: Dilute with water and extract with EtOAc or DCM.[1][2] If the product is polar, use n-Butanol or purify directly via Reverse Phase Flash Chromatography (C18).[1][2]

  • Validation: Check NMR. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     attachment usually results in a distinct downfield shift of the azetidine ring protons compared to the exocyclic methyl group.
    
Protocol B: Amide Coupling on the Exocyclic Amine

Objective: Derivatize the methylamine "tail" after the ring nitrogen has been capped (e.g., from Protocol A).

Reagents:

  • Carboxylic Acid (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv) or

    
     (50% in EtOAc, 1.5 equiv)[1]
    
  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF or DCM[1][2]

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes.

  • Coupling: Add the N-capped azetidine intermediate (from Protocol A). Add remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Troubleshooting: If conversion is slow (due to steric hindrance of the N-methyl group), switch to COMU or

    
      and heat to 50°C.
    

Visualizing the Workflow

The following diagram illustrates the logic flow for selective functionalization, highlighting the divergence based on reaction type.

GStartN-Methylazetidin-3-amine2HCl SaltBaseBase Treatment(DIPEA/TEA)Start->BaseFreeBaseReactive Species(In-Situ)Base->FreeBaseGeneratesDecisionSelect ElectrophileFreeBase->DecisionSNAr_ReagentAr-Cl / HetAr-Cl(SNAr Conditions)Decision->SNAr_ReagentAryl HalideAcyl_ReagentR-COCl / R-COOH(Acylation)Decision->Acyl_ReagentAcylating AgentProduct_RingMajor Product:Ring N-ArylationSNAr_Reagent->Product_RingSteric/ElectronicPreferenceProduct_MixRisk:Mixture of N-Ring& N-Exo AcylationAcyl_Reagent->Product_MixLow Selectivity(Requires Protection)

Caption: Decision tree for functionalizing N-methylazetidin-3-amine. Note the high selectivity in SNAr pathways versus the mixture risk in direct acylation.

Troubleshooting & FAQs

Q: I am observing low yields in the SNAr reaction.

  • Cause: The HCl salt might not be fully neutralized, or the salt has absorbed water, skewing stoichiometry.

  • Fix: Use excess base (4–5 equiv) and ensure the solvent is dry.[2] Consider "free-basing" using an ion-exchange resin (e.g., StratoSpheres™ PL-HCO3 MP) prior to reaction if the halide is sensitive to excess DIPEA.[1][2]

Q: Can I protect the exocyclic amine selectively?

  • Strategy: Yes, but it is difficult. It is usually more efficient to buy the 1-Boc-3-(methylamino)azetidine if you need to react the exocyclic amine first.[1][2] If you must use the HCl salt, reacting with

    
     (0.9 equiv) at 0°C often favors the ring nitrogen protection, leaving the exocyclic amine free, but mixtures are inevitable.
    

Q: The product is water-soluble and hard to extract. [1][2]

  • Fix: Azetidine derivatives are polar.[1][2][3] Avoid aqueous workup.[2] Remove DMF/DMSO via lyophilization or direct injection onto C18 prep-HPLC.[1][2] Alternatively, use "Catch-and-Release" SCX (Strong Cation Exchange) cartridges to isolate the basic product.

References

  • Azetidines in Drug Discovery : "Azetidines: A Unique Scaffold for Medicinal Chemistry."[2][4][5] PharmaBlock White Paper. Link

  • Physicochemical Properties : "The impact of azetidine on physicochemical properties in drug design." Journal of Medicinal Chemistry. Link

  • Synthesis & Reactivity : "Practical Synthesis of 3-Aminoazetidines." Organic Process Research & Development. Link

  • Safety Data : "Safety Data Sheet: N-Methylazetidin-3-amine dihydrochloride." Sigma-Aldrich. Link

  • Bioisosterism : "Azetidines as bioisosteres of piperazines."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

Application Note: N-Methylazetidin-3-Amine Hydrochloride Reaction Protocols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Utility

In contemporary medicinal chemistry, optimizing the pharmacokinetic and safety profiles of small-molecule therapeutics is paramount. Historically, bulky diamines such as piperazine and pyrrolidine have been utilized to improve aqueous solubility and target binding. However, these moieties frequently introduce severe liabilities, most notably the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which correlates with sudden cardiac death[1].

To circumvent these off-target effects, drug development professionals increasingly utilize N-methylazetidin-3-amine hydrochloride (and its dihydrochloride variant) as a superior structural bioisostere. The compact, highly strained four-membered azetidine ring alters the basicity (pKa) and reduces the lipophilic surface area compared to larger heterocycles, effectively mitigating hERG inhibition while maintaining the necessary hydrogen-bond donor/acceptor interactions required for target affinity[1]. This application note provides validated, self-contained protocols for the synthesis and downstream coupling of this critical building block, specifically targeting the development of advanced kinase inhibitors (e.g., ATM/DNA-PK inhibitors and H4 antagonists)[1][2].

Physicochemical Properties & Specifications

For reproducible synthetic outcomes, it is critical to utilize high-purity starting materials. The hydrochloride salt is vastly preferred over the free base; the free base is a volatile, highly polar liquid prone to rapid oxidative degradation, whereas the salt ensures long-term bench stability and precise stoichiometric weighing[3].

ParameterSpecification / Value
Chemical Name N-Methylazetidin-3-Amine Dihydrochloride
CAS Registry Number 136293-86-2 (Dihydrochloride) / 247069-31-4 (HCl)
Chemical Formula C₄H₁₂Cl₂N₂
Molecular Weight 159.05 g/mol
SMILES CNC1CNC1.Cl.Cl
Storage Conditions Sealed in dry, room temperature conditions[3]
Purity Standard ≥ 97% (Pharmaceutical Secondary Standard)

Reaction Pathway & Mechanistic Workflow

The integration of N-methylazetidin-3-amine into complex scaffolds generally follows a bipartite workflow: liberation of the reactive free amine in situ, followed by either Nucleophilic Aromatic Substitution (SNAr) for electron-deficient heteroaryl halides, or Buchwald-Hartwig cross-coupling for unactivated aryl halides[4][5].

Workflow A Boc-Azetidine Precursor B HCl/Dioxane Deprotection A->B C N-Methylazetidin-3-amine HCl Salt B->C D SNAr Coupling (DMSO, Base) C->D Heteroaryl Halide E Buchwald Amination (Pd, Toluene) C->E Aryl Halide F Target Kinase Inhibitor D->F E->F

Workflow for the synthesis and application of N-methylazetidin-3-amine HCl in drug discovery.

Validated Experimental Protocols

Protocol A: Preparation of N-Methylazetidin-3-amine Hydrochloride via Boc-Deprotection

Causality & Rationale: Deprotection of Boc-protected azetidines must be performed under strictly anhydrous conditions to prevent hydrolytic ring-opening of the strained four-membered azetidine ring. Using 4M HCl in 1,4-dioxane provides a controlled, anhydrous acidic environment that selectively cleaves the tert-butyl carbamate[2].

Self-Validating System: Reaction completion is validated via TLC (ninhydrin stain for primary/secondary amines). The final product's integrity is confirmed by LC-MS (absence of the M+Boc mass signal) and its complete, immediate dissolution in water.

Step-by-Step Methodology:

  • Initiation: Dissolve the Boc-protected precursor (e.g., tert-Butyl-3-[(2-methoxyethyl)(methyl)amino]azetidine-1-carboxylate, 10.2 mmol) in a minimal volume of anhydrous 1,4-dioxane[2].

  • Acid Addition: Under an inert nitrogen atmosphere at 25°C, slowly add 10 mL of Hydrogen Chloride (4 M in 1,4-dioxane) dropwise[2].

  • Propagation: Stir the resulting mixture continuously for 1 hour at 25°C[2]. Gas evolution (isobutylene and CO₂) will be observed.

  • Isolation: Concentrate the mixture under reduced pressure to remove the dioxane solvent and excess HCl[2].

  • Purification: Triturate the resulting crude residue with cold, anhydrous diethyl ether. The hydrochloride salt will precipitate.

  • Collection: Filter the precipitate and dry under high vacuum to afford the title compound as a highly pure, light yellow to white solid (Expected Yield: ~95%)[2].

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

Causality & Rationale: The secondary amine of the azetidine ring is a potent nucleophile due to the reduced steric bulk of the four-membered ring. When reacting with electron-deficient heteroaryl halides (e.g., 6-chloro-2-isobutylpyrimidin-4-amine), SNAr is the optimal pathway[5]. Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature highly solvates cations (from the base), leaving the azetidine nucleophile "bare" and highly reactive, thereby lowering the activation energy of the Meisenheimer complex formation[5].

Self-Validating System: The reaction is monitored via LC-MS to track the disappearance of the starting halide and the emergence of the [M+H]⁺ product mass. The basic aqueous workup acts as a chemical filter, selectively washing away unreacted polar azetidine salts and DMSO, ensuring only the coupled lipophilic product remains in the organic phase.

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, combine the heteroaryl halide (1.0 eq) and N-methylazetidin-3-amine hydrochloride (1.2 to 1.5 eq)[5].

  • Solvation: Suspend the reactants in anhydrous DMSO to achieve a 0.2 M concentration[5].

  • Base Addition: Add an excess of inorganic base (e.g., Potassium Carbonate, K₂CO₃) or organic tertiary amine (e.g., DIPEA) at 3.0 to 4.0 eq[4][5]. Note: Excess base is strictly required to first liberate the free base from the azetidine hydrochloride salt and subsequently neutralize the stoichiometric HCl generated during the substitution.

  • Thermal Activation: Heat the reaction mixture to 80–100°C for 4–12 hours[5]. Monitor progression via LC-MS.

  • Quenching & Extraction: Upon complete consumption of the starting material, cool the vessel to room temperature and quench with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers vigorously with brine (3x) to remove residual DMSO.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically a DCM/MeOH gradient) to yield the target kinase inhibitor[5].

References

  • Source: lu.se (via Google Patents/Chemical Supply Index)
  • WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy Source: Google Patents URL
  • WO2022129890A1 - H4 antagonist compounds Source: Google Patents URL
  • US-11180480-B2 - Synthesis of 4-aminopyrimidine compounds Source: PubChem / NIH URL

Sources

experimental setup for N-methylazetidin-3-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for N-Methylazetidin-3-amine Hydrochloride Reactions

Structural Disambiguation & Core Challenge

Before initiating any experimental workflow, you must verify the specific isomer in your inventory. The nomenclature "N-methylazetidin-3-amine" is chemically ambiguous in common parlance, though strictly refers to the exocyclic amine.

Common NameN-Methylazetidin-3-amine1-Methylazetidin-3-amine
Structure Methyl group on exocyclic amine.Methyl group on ring nitrogen.
Reactivity Secondary amine (nucleophile) + Secondary azetidine (nucleophile).Primary amine (nucleophile) + Tertiary azetidine (base).
CAS (HCl salt) 136293-86-2 (Dihydrochloride typical)1139634-75-5 (Dihydrochloride typical)
Primary Risk Polymerization: The ring NH can attack another molecule.Ring Opening: Tertiary amine activates ring strain.

This guide focuses on the exocyclic secondary amine variant (CAS 136293-86-2) , as it presents the most complex chemoselectivity challenges (differentiating between the ring NH and exocyclic NH).

Material Properties & Handling

The "Sticky Salt" Phenomenon: Azetidine salts are notoriously hygroscopic. The high sp³ character (Fsp³ = 1.0) combined with the ionic lattice of the hydrochloride salt leads to rapid water absorption.

  • Consequence: Weighing errors of 10–15% are common if the bottle is left open. Water acts as a competing nucleophile in hydrolytic sensitive reactions (e.g., acid chlorides).

  • Protocol:

    • Equilibrate the reagent bottle to room temperature in a desiccator before opening (prevents condensation).

    • Weigh quickly into a tared vial flushed with Argon.

    • Correction Factor: If the salt appears "clumpy" or "wet," assume a 5–10% water weight or perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid in D₂O) to determine precise molarity.

Critical Protocol: In Situ Free-Basing & Amide Coupling[1]

Objective: Selectively couple the exocyclic secondary amine to a carboxylic acid without opening the strained azetidine ring.

Mechanism & Rationale: Azetidines possess ~25 kcal/mol of ring strain. Strong inorganic bases (NaOH/KOH) or high heat (>60°C) can trigger nucleophilic attack on the ring carbons, leading to ring-opening (forming linear propanediamines). Therefore, organic bases and mild activation agents (HATU) are required.

Reagents:
  • Carboxylic Acid Substrate (1.0 equiv)

  • N-Methylazetidin-3-amine 2HCl (1.2 equiv)

  • HATU (1.5 equiv) — Preferred over EDC/HOBt for sterically hindered secondary amines.

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv) — Must neutralize 2x HCl + 1x Carboxylic Acid.

  • Solvent: Anhydrous DMF or DMA (DCM is acceptable but solubility of the 2HCl salt is often poor).

Step-by-Step Workflow:
  • Activation Phase:

    • Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

    • Add HATU (1.5 eq).

    • Add 1.0 eq of DIPEA immediately.

    • Stir at 0°C for 10 minutes. (Pre-activation ensures the active ester forms before the amine is introduced).

  • Salt Neutralization (The "Cold Break"):

    • In a separate vial, suspend N-Methylazetidin-3-amine 2HCl in minimal DMF.

    • Add the remaining DIPEA (3.0 eq) dropwise at 0°C.

    • Note: You may observe a slight exotherm. Ensure the salt dissolves completely. If it remains cloudy, sonicate briefly.

  • Coupling:

    • Transfer the amine/base solution dropwise into the activated acid solution at 0°C.

    • Allow to warm to Room Temperature (RT) naturally.

    • Time: 2–4 hours. (Monitor by LCMS; azetidines are slower nucleophiles than linear amines due to steric bulk near the ring).

  • Workup (Buffered):

    • Do NOT use 1M HCl for washing (acid promotes ring opening).

    • Dilute with EtOAc. Wash with saturated NH₄Cl (mildly acidic) or 5% LiCl (to remove DMF).

    • Dry over Na₂SO₄.

Visualization: Reaction Logic & Decision Tree

AzetidineWorkflow Start Start: N-Methylazetidin-3-amine HCl CheckIsomer Verify Isomer (CAS Check) Exocyclic vs Ring Methyl Start->CheckIsomer SaltState Assess Salt State (Hygroscopic?) CheckIsomer->SaltState Dry Dry under High Vac or qNMR correction SaltState->Dry If wet/clumped ReactionType Select Reaction Type SaltState->ReactionType If dry Dry->ReactionType AmideCoupling Amide Coupling (HATU/DIPEA) ReactionType->AmideCoupling ReductiveAm Reductive Amination (STAB/AcOH) ReactionType->ReductiveAm SnAr SnAr Displacement (Halide/Base) ReactionType->SnAr CouplingProtocol Protocol A: Pre-activate Acid (0°C) Add Neutralized Amine AmideCoupling->CouplingProtocol ReductiveProtocol Protocol B: Use NaBH(OAc)3 Maintain pH 5-6 ReductiveAm->ReductiveProtocol Warning CRITICAL QC: Check for Ring Opening (M+18 peaks in LCMS) SnAr->Warning CouplingProtocol->Warning ReductiveProtocol->Warning

Figure 1: Decision matrix for handling azetidine salts, emphasizing the critical isomer check and reaction-specific protocols.

Troubleshooting & QC: The "Ring-Opening" Signature

The most common failure mode is the hydrolytic opening of the azetidine ring, often catalyzed by Lewis acids or strong protic acids.

The LCMS Signature: If your target mass is


, watch for a peak at 

(Water addition).
  • Mechanism: Nucleophilic attack of water on the ring carbon.

  • NMR Signature:

    • Intact Azetidine: Ring protons appear as multiplets typically between 3.5–4.5 ppm.

    • Opened Ring: Loss of the distinct multiplet pattern; appearance of broad alkyl chain signals (propyl backbone) and exchangeable protons (OH/NH).

Table 1: Reaction Condition Compatibility

ConditionCompatibilityNotes
HATU / DIPEA High Recommended. Fast kinetics minimize degradation.
Acid Chloride / TEA Medium HCl byproduct must be scavenged immediately. Risk of polymerization.
Suzuki Coupling High Azetidines tolerate Pd conditions well.
TFA Deprotection Medium Stable for short durations (<1h). Prolonged exposure opens ring.
NaH / DMF Low Strong bases can eliminate the amine or open the ring.

References

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

    • Supports the selection of HATU/DIPEA for sterically hindered secondary amines.
  • Sirenko, V., et al. (2018). "Azetidines in Drug Discovery: Synthesis, Properties, and Applications." Chemistry of Heterocyclic Compounds. Link

    • Comprehensive review of azetidine stability and ring-opening tendencies.
  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed. (Relevant for comparative 4-membered ring strain data). Link

  • PubChem Compound Summary. "N-Methylazetidin-3-amine dihydrochloride." Link

    • Verific

Application Note: Strategic Utilization of N-Methylazetidin-3-amine Hydrochloride in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from traditional, highly lipophilic saturated heterocycles. N-methylazetidin-3-amine hydrochloride has emerged as a highly versatile, privileged building block for introducing the conformationally restricted azetidine motif into active pharmaceutical ingredients (APIs).

Acting as a bioisostere for larger rings like piperazines, pyrrolidines, and morpholines, the N-methylazetidin-3-amine scaffold provides critical structural rigidification. This scaffold hopping strategy effectively lowers the partition coefficient (LogP), increases aqueous solubility, and mitigates cytochrome P450 (CYP) mediated metabolic liabilities associated with traditional secondary or tertiary amines.

G A Traditional Scaffolds (Piperazine / Morpholine) B High Lipophilicity Metabolic Liability A->B C N-methylazetidin-3-amine Substitution B->C Scaffold Hopping D Reduced LogP Increased Solubility C->D E Conformational Restriction Improved Target Affinity C->E

Fig 1. Logical workflow of bioisosteric scaffold hopping using N-methylazetidin-3-amine.

Physicochemical Profiling & Bioisosteric Impact

The incorporation of the N-methylazetidin-3-amine moiety fundamentally alters the physicochemical landscape of a drug candidate. The table below summarizes the quantitative shifts typically observed when replacing a standard piperazine ring with an N-methylazetidin-3-amine scaffold, grounded in data from .

ParameterTraditional Piperazine ScaffoldN-Methylazetidin-3-amine ScaffoldMedicinal Chemistry Impact
Topological Polar Surface Area (TPSA) ~15.0 - 20.0 Ų24.1 ŲEnhanced hydrogen bonding capacity
ClogP Contribution High (+0.8 to +1.2)Low (-0.8)Reduced lipophilicity, preventing non-specific binding
pKa (Conjugate Acid) ~9.8 (Highly Basic)~8.5 - 9.0 (Moderately Basic)Improved membrane permeability at physiological pH
Metabolic Stability High clearance (N-dealkylation)Reduced clearanceShielded core reduces CYP450 liability

Mechanistic Insights & Regioselectivity

N-methylazetidin-3-amine is an ambidentate nucleophile containing two secondary nitrogen atoms: the N1 ring nitrogen and the exocyclic N-methyl amine .

When utilizing the unprotected N-methylazetidin-3-amine hydrochloride salt directly in cross-coupling or Nucleophilic Aromatic Substitution (SNAr), the N1 ring nitrogen acts as the primary nucleophile. This regioselectivity is driven by the inherent strain of the 4-membered azetidine ring, which increases the s-character of the C-N bonds and consequently forces the nitrogen lone pair into an orbital with higher p-character. This makes the N1 lone pair highly available and reactive. Furthermore, the N1 position is less sterically hindered than the exocyclic N-methyl amine.

Note on Salt Form: Free azetidines are volatile and prone to degradation or polymerization. Utilizing the hydrochloride salt ensures a stable, weighable solid that can be liberated in situ using non-nucleophilic bases, maintaining stoichiometry and reaction reproducibility .

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

This protocol details the coupling of N-methylazetidin-3-amine hydrochloride with an electron-deficient aryl or heteroaryl halide (e.g., 2-chloropyrimidine), a common step in synthesizing kinase inhibitors .

Workflow Step1 Salt Neutralization (K2CO3 in DMSO) Step2 Electrophile Addition (Aryl Halide) Step1->Step2 Step3 Thermal Activation (80-100 °C) Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4

Fig 2. Step-by-step SNAr workflow for coupling N-methylazetidin-3-amine with aryl halides.

Reagents & Materials:

  • Aryl chloride/fluoride (1.0 eq)

  • N-methylazetidin-3-amine hydrochloride (1.2 eq)

  • Potassium carbonate (

    
    , 3.0 eq)
    
  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation of the Free Base In Situ: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-methylazetidin-3-amine hydrochloride (1.2 eq) and finely powdered

    
     (3.0 eq). Suspend the mixture in anhydrous DMSO (to achieve a 0.2 M concentration).
    
    • Causality:

      
       is selected over organic bases like DIPEA to efficiently scavenge HCl without acting as a competing nucleophile. DMSO is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer complex intermediate formed during SNAr.
      
  • Electrophile Addition: Add the aryl chloride (1.0 eq) to the suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–100 °C under a nitrogen atmosphere for 4–12 hours. Monitor progression via LC-MS.

    • Causality: Despite the high nucleophilicity of the azetidine nitrogen, thermal activation is required to overcome the activation energy barrier of attacking the aromatic ring, especially if the electrophile is only moderately electron-deficient.

  • Aqueous Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL), followed by brine.

    • Causality: DMSO is notoriously difficult to remove via simple aqueous extraction. The 5% aqueous LiCl solution significantly decreases the solubility of DMSO in the organic phase, ensuring complete solvent removal and preventing emulsion formation.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
    
Protocol B: Buchwald-Hartwig Cross-Coupling for Unactivated Aryl Halides

For aryl halides lacking electron-withdrawing groups, SNAr is ineffective. Palladium-catalyzed cross-coupling is required to form the C-N bond .

BH_Workflow Step1 Catalyst Pre-activation (Pd2(dba)3 + Ligand) Step2 Reagent Addition (Azetidine HCl + NaOtBu) Step1->Step2 Step3 Cross-Coupling (90 °C, Toluene) Step2->Step3 Step4 Filtration & Purification Step3->Step4

Fig 3. Buchwald-Hartwig cross-coupling workflow for unactivated aryl halides.

Reagents & Materials:

  • Aryl bromide (1.0 eq)

  • N-methylazetidin-3-amine hydrochloride (1.5 eq)

  • 
     (0.05 eq)
    
  • BINAP or RuPhos (0.10 eq)

  • Sodium tert-butoxide (

    
    , 3.5 eq)
    
  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with

    
     (0.05 eq) and the phosphine ligand (0.10 eq). Add degassed toluene and stir for 10 minutes until a uniform color change indicates the formation of the active Pd(0) species.
    
    • Causality: Bidentate (BINAP) or bulky monodentate (RuPhos) ligands are electron-rich and sterically demanding. They accelerate the critical reductive elimination step and prevent the aggregation of inactive palladium black.

  • Reagent Addition: Add the aryl bromide (1.0 eq), N-methylazetidin-3-amine hydrochloride (1.5 eq), and

    
     (3.5 eq) to the active catalyst solution.
    
    • Causality: A large excess of

      
       (3.5 eq) is mandatory. The first 1.5 equivalents are immediately consumed to neutralize the hydrochloride salt of the azetidine reagent. The remaining equivalents drive the catalytic cycle by deprotonating the palladium-amine intermediate, facilitating reductive elimination.
      
  • Cross-Coupling: Seal the vial, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via reverse-phase or normal-phase chromatography.

Troubleshooting & Optimization

  • Bis-alkylation or Poor Regioselectivity: If the electrophile is highly reactive, the exocyclic secondary amine may also react, leading to bis-arylated byproducts. Solution: Utilize a stepwise approach by employing an N-Boc protected variant (e.g., tert-butyl azetidin-3-yl(methyl)carbamate), performing the N1 coupling, and subsequently deprotecting with TFA/DCM.

  • Low Conversion in SNAr: If starting material remains after 12 hours, the electrophile may not be sufficiently activated. Solution: Transition from SNAr (Protocol A) to Buchwald-Hartwig coupling (Protocol B).

References

  • PubChem Compound Summary for CID 10086969, N-methylazetidin-3-amine National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis of 4-aminopyrimidine compounds (US Patent 11,180,480 B2)
  • A Single-Step Synthesis of Azetidine-3-Amines ChemRxiv. Cambridge University / Medicinal Chemistry Literature. URL: [Link]

Application Note & Protocol: N-Methylazetidin-3-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has evolved from a synthetic curiosity into a privileged scaffold in modern medicinal chemistry[1]. The integration of azetidine building blocks, such as N-methylazetidin-3-amine hydrochloride, is a highly effective strategy in drug discovery programs aiming to improve metabolic stability, aqueous solubility, and target-binding affinity[1].

Unlike flexible acyclic amines, the rigid, sp3-rich core of azetidines provides unique conformational constraints[1]. This predefined spatial orientation restricts the number of low-energy conformations, thereby decreasing the entropic penalty upon binding to a biological target and often leading to higher affinity[2]. Furthermore, N-methylazetidin-3-amine serves as an advanced bioisostere for larger, more lipophilic heterocycles like piperazine, piperidine, and morpholine[3].

Physicochemical Profiling & Data Presentation

Replacing aromatic or large aliphatic rings with compact, sp3-hybridized azetidines significantly alters the physicochemical profile of a drug candidate. N-methylazetidin-3-amine introduces advantageous exit vectors while reducing overall lipophilicity (LogP) and molecular weight[4].

Property / FeatureN-Methylazetidin-3-aminePiperazine (Standard)Acyclic Diamine (e.g., N-Methylethylenediamine)
Conformational Flexibility Highly Restricted (Rigid sp3)Moderate (Chair/Boat conformations)Highly Flexible
Fsp3 Fraction HighHighLow
Relative Lipophilicity (LogP) LowModerateLow
Metabolic Stability High (Sterically shielded core)Moderate (Prone to N-oxidation/dealkylation)Low (Prone to rapid oxidative deamination)
Entropic Penalty upon Binding LowModerateHigh

Application 1: Bioisosteric Replacement Strategy

In the development of neurotherapeutics (e.g., triple reuptake inhibitors) and targeted receptor antagonists (e.g., Histamine H4 receptor), the substitution of a piperazine or pyrrolidine moiety with a 3-aminoazetidine derivative has been shown to retain or enhance potency while improving the pharmacokinetic profile[5][6].

G A Lead Compound (Piperazine Core) B Identify Liability (High LogP, Poor PK) A->B C Bioisosteric Replacement (N-methylazetidin-3-amine) B->C D Optimized Candidate (Lower LogP, Rigid sp3) C->D

Logical workflow of bioisosteric replacement using N-methylazetidin-3-amine.

Protocol 1: General Amidation of N-Methylazetidin-3-amine Hydrochloride

Causality & Rationale: N-methylazetidin-3-amine is supplied as a hydrochloride salt to prevent premature degradation, atmospheric CO2 absorption, or polymerization of the free base. To utilize it as a nucleophile, it must be neutralized in situ. We use N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile during the coupling process.

Step-by-Step Methodology:

  • Preparation : In an oven-dried reaction vial under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid building block (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Activation : Add coupling reagents HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU rapidly forms an active ester intermediate, while the excess DIPEA ensures a basic environment.

  • Freebasing & Coupling : Add N-methylazetidin-3-amine hydrochloride (1.2 eq) to the activated mixture. Causality: The excess DIPEA immediately neutralizes the HCl salt, liberating the nucleophilic secondary amine for attack.

  • Reaction : Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint : Analyze a 5 µL aliquot via LC-MS. The system is self-validating when the mass of the activated ester disappears and the target amide mass emerges with >90% conversion.

  • Workup : Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Application 2: Parallel Synthesis for SAR Library Generation

Because of its compact size and specific exit vectors, N-methylazetidin-3-amine is an ideal building block for fragment-based drug design and high-throughput parallel synthesis[2].

G Step1 Freebasing & Activation (N-methylazetidin-3-amine HCl + DIPEA) Step2 Scaffold Coupling (SNAr or Amidation) Step1->Step2 Nucleophilic Attack Step3 Library Purification (Prep-HPLC / LC-MS) Step2->Step3 Reaction Completion Step4 In Vitro Screening (Target Affinity & ADME) Step3->Step4 >95% Purity Confirmed

Step-by-step parallel synthesis workflow for azetidine-based library generation.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Library Generation

Causality & Rationale: SNAr is highly effective for coupling N-methylazetidin-3-amine to heteroaryl halides (e.g., chloropyrimidines or fluoropyridines). The compact size of the azetidine ring minimizes steric hindrance during the formation of the Meisenheimer complex, allowing reactions to proceed efficiently.

Step-by-Step Methodology:

  • Preparation : Dispense the heteroaryl halide scaffold (1.0 eq) into a microwave-safe vial.

  • Reagent Addition : Add N-methylazetidin-3-amine hydrochloride (1.5 eq), anhydrous K2CO3 (3.0 eq), and anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M). Causality: K2CO3 acts as an inorganic base to freebase the amine and neutralize the generated HX acid without introducing organic impurities.

  • Microwave Irradiation : Seal the vial and heat in a microwave reactor at 100°C for 20 minutes. Causality: Microwave heating provides uniform, rapid energy transfer, accelerating the SNAr reaction while minimizing the thermal degradation of the strained azetidine ring.

  • Self-Validation Checkpoint : Perform TLC (DCM:MeOH 9:1). The protocol is validated if the starting halide spot is completely consumed.

  • Purification : Filter the crude mixture to remove inorganic salts and directly inject it into a Preparative-HPLC system. Collect fractions based on the desired mass (Mass-Directed Auto-Purification).

Trustworthiness & Mechanistic Insights

While azetidines are privileged scaffolds, their inherent ring strain (approximately 26 kcal/mol) presents both opportunities and challenges[1][4]. The strain energy facilitates favorable binding thermodynamics but renders the ring susceptible to ring-opening under harsh conditions.

Expert Insight: Avoid prolonged exposure to strong Lewis acids or concentrated aqueous mineral acids at elevated temperatures. When utilizing N-methylazetidin-3-amine hydrochloride, always ensure complete neutralization of the hydrochloride salt prior to coupling to maximize nucleophilicity and prevent acid-catalyzed side reactions.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

  • Examples of azetidine-based bioisosters Source: ResearchGate URL:[Link]

  • Azines as histamine H4 receptor antagonists Source: IMR Press URL:[Link]

Sources

Application Note: Comprehensive Spectroscopic Characterization of N-methylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methylazetidin-3-amine is a valuable saturated heterocyclic building block in medicinal chemistry, frequently utilized for its ability to introduce a rigid, three-dimensional scaffold into drug candidates, thereby improving properties like ligand efficiency and metabolic stability. As its hydrochloride salt, the compound exhibits enhanced stability and solubility, making it ideal for use in synthesis and formulation. Rigorous structural confirmation and purity assessment are paramount. This application note provides a detailed guide to the multi-technique spectroscopic analysis of N-methylazetidin-3-amine hydrochloride, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We present optimized protocols, interpretative guidance, and expected data, offering a comprehensive framework for researchers, quality control analysts, and drug development professionals.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that has gained prominence as a bioisostere for larger rings or flexible alkyl chains in drug design.[1] Its constrained nature provides a defined vector for substituents, which can lead to enhanced binding affinity and selectivity for biological targets. N-methylazetidin-3-amine hydrochloride (Figure 1) is a key intermediate, providing a secondary amine for further functionalization. Given the potential for isomeric impurities and the inherent strain of the azetidine ring, unambiguous characterization is a critical step in the drug development pipeline. This guide establishes a self-validating analytical workflow, where each spectroscopic technique provides complementary information to build a complete and trustworthy structural profile of the molecule.

Figure 1: Chemical Structure of N-methylazetidin-3-amine Hydrochloride Chemical Structure of N-methylazetidin-3-amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For N-methylazetidin-3-amine hydrochloride, both ¹H and ¹³C NMR are essential for confirming connectivity and the chemical environment of each atom.

Causality in Experimental Choices

The choice of a deuterated solvent is critical for amine salts. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve the polar salt. A key consideration is that in D₂O, the acidic protons on the nitrogen atoms (N-H) will readily exchange with deuterium and become invisible in the ¹H NMR spectrum. While this simplifies the spectrum, it also removes direct evidence of these protons. Conversely, DMSO-d₆ will typically show these N-H protons, often as broad signals, providing more complete information. For this guide, we will reference data as if acquired in DMSO-d₆ to provide a more comprehensive interpretation.

Protocol: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of N-methylazetidin-3-amine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024-2048 scans (or more, as the ¹³C nucleus is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

¹H NMR Spectrum: Interpretation

The protonated structure leads to distinct chemical environments for the azetidine ring protons. The protons on the carbons adjacent to the protonated ring nitrogen (C2 and C4) are expected to be diastereotopic, leading to potentially complex splitting patterns.

G parent [M+H]⁺ m/z = 87.1 frag1 Loss of CH₂NH₂ m/z = 56.1 parent->frag1 α-cleavage & ring opening frag2 Loss of C₂H₄ (Ethene) m/z = 59.1 parent->frag2 Ring cleavage

Caption: Proposed ESI-MS fragmentation pathways.

  • Fragment at m/z 56.1: This likely results from the loss of the methylamino group (CH₃NH₂) after initial ring cleavage, or a related rearrangement.

  • Fragment at m/z 59.1: A common fragmentation pathway for small rings is the loss of ethene (C₂H₄). This would result from the cleavage of two carbon-carbon bonds in the ring. [2]

Comprehensive Analytical Workflow

The integration of these three techniques provides a robust and self-validating confirmation of the structure and identity of N-methylazetidin-3-amine hydrochloride.

G cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Confirmation Sample N-methylazetidin-3-amine HCl NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Confirm C-H Framework Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (N-H⁺, C-H, C-N) IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Unambiguous Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated spectroscopic workflow for analysis.

Conclusion

The spectroscopic characterization of N-methylazetidin-3-amine hydrochloride is straightforward when a multi-technique approach is employed. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. FT-IR provides rapid confirmation of the key functional groups, particularly the characteristic ammonium salt absorptions. Finally, ESI-MS confirms the correct molecular weight and provides additional structural evidence through predictable fragmentation patterns. Together, these methods form a comprehensive analytical package that ensures the identity, purity, and structural integrity of this important chemical building block, supporting its effective use in research and drug development.

References

  • Benchchem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem Technical Support Center.
  • Lichter, R. L., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. Journal of the American Chemical Society.
  • Whitman College. GCMS Section 6.15: Amines.
  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 38(1), 34-44.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • JoVE. (2024).
  • PubChem. N-methylazetidin-3-amine. CID 10086969.
  • ChemScene. N-Methylazetidin-3-amine hydrochloride. CAS 1521828-13-6.
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • YouTube. (2022).
  • Singh, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega.

Sources

N-methylazetidin-3-amine hydrochloride for creating novel scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking Sp³-Rich Chemical Space with N-Methylazetidin-3-amine Dihydrochloride

Abstract

This guide details the strategic application of N-methylazetidin-3-amine dihydrochloride (CAS: 136293-86-2) as a high-value scaffold in fragment-based drug discovery (FBDD) and lead optimization. Unlike traditional piperidine or pyrrolidine cores, the azetidine ring offers a distinct "puckered" geometry (approx. 30°) and reduced lipophilicity. This specific building block features two orthogonal amine vectors: the strained ring nitrogen (N1) and the exocyclic secondary amine (N-Me). This note provides validated protocols for sequential functionalization, handling of the hygroscopic salt, and strategies to exploit its unique vectors for creating novel, metabolically stable chemical entities.

Technical Profile & Structural Logic

Compound Identity:

  • Name:

    
    -Methylazetidin-3-amine dihydrochloride[1]
    
  • Synonyms:

    
    -(Azetidin-3-yl)-N-methylamine 2HCl
    
  • CAS: 136293-86-2 (salt); 247069-31-4 (free base)

  • Molecular Weight: 86.14 (free base) / 159.06 (2HCl salt)

The "Scaffold" Advantage: The molecule is a "dual-vector" system.

  • Vector A (Ring Nitrogen, N1): High nucleophilicity due to ring strain; ideal for S

    
    Ar or reductive amination to attach the "core" scaffold.
    
  • Vector B (Exocyclic Nitrogen, N

    
    ):  A secondary amine (
    
    
    
    -Me). The methyl group acts as a "magic methyl," removing a hydrogen bond donor (HBD) to improve membrane permeability while providing a handle for library decoration (amides, ureas, sulfonamides).

Table 1: Physicochemical Comparison

PropertyAzetidine Core (This Scaffold)Pyrrolidine AnalogPiperidine AnalogRelevance
Ring Size 4-membered5-membered6-memberedAzetidine reduces molecular weight.
ClogP ~ -0.8 (Low)~ -0.2~ 0.5Azetidine lowers lipophilicity (LLE boost).
pKa (Ring N) ~10.5~11.3~11.0Slightly lower basicity aids solubility.
Geometry Puckered (~30°)EnvelopeChairUnique vector orientation.

Handling & Storage Protocol

Challenge: The dihydrochloride salt is highly hygroscopic. Exposure to ambient moisture leads to "clumping," making precise weighing difficult and potentially hydrolyzing sensitive reagents in subsequent steps.

Protocol:

  • Storage: Store at -20°C under argon/nitrogen.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a dehumidified environment or glovebox if possible.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/EtOAc unless neutralized.

Experimental Protocols: Sequential Functionalization

The most common workflow involves attaching the ring nitrogen to a heteroaromatic core (S


Ar) followed by decorating the exocyclic amine.
Workflow Diagram (DOT Visualization)

AzetidineWorkflow cluster_legend Key Logic Start N-Methylazetidin-3-amine 2HCl Salt Step1 Step 1: Free-Basing & Selective S_NAr (Ring N) Start->Step1 DIPEA, Ar-F/Cl, DMSO, 80°C Inter Intermediate: N1-Arylated Scaffold Step1->Inter Workup & Purification Step2 Step 2: Exocyclic Amine Decoration (Amide/Urea) Inter->Step2 R-COOH, HATU or R-NCO Final Final Lead Compound Step2->Final Ring N reacts first due to\nsteric accessibility & nucleophilicity Ring N reacts first due to steric accessibility & nucleophilicity Exocyclic NHMe is\nsterically shielded Exocyclic NHMe is sterically shielded Ring N reacts first due to\nsteric accessibility & nucleophilicity->Exocyclic NHMe is\nsterically shielded

Caption: Sequential functionalization strategy exploiting the differential reactivity of the ring vs. exocyclic nitrogen.

Protocol A: Selective S Ar on Ring Nitrogen (N1)

Rationale: The azetidine ring nitrogen is typically more nucleophilic and less sterically hindered than the exocyclic


-methyl amine (which is flanked by the ring). This allows for chemoselective arylation of N1 without protecting groups in many cases.

Materials:

  • N-Methylazetidin-3-amine 2HCl (1.0 equiv)

  • Heteroaryl Halide (e.g., 2-chloropyridine, 4-fluoronitrobenzene) (1.0 - 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv) – Crucial: 2 equiv to neutralize salt + 1.5 equiv for reaction.

  • Solvent: DMSO (anhydrous) or NMP.

Step-by-Step:

  • Neutralization: In a reaction vial, suspend the 2HCl salt in DMSO (0.2 M concentration). Add DIPEA dropwise. Stir at RT for 10 mins until the salt dissolves.

  • Addition: Add the Heteroaryl Halide.

  • Reaction: Heat to 80–100°C (depending on electrophile reactivity). Monitor by LCMS.

    • Checkpoint: You should see the mono-arylated product (M+H). If bis-arylation (reaction at both nitrogens) is observed, lower temperature and reduce electrophile equivalents.

  • Workup: Dilute with water. Extract with EtOAc.

    • Note: Small azetidines are polar. If the product is not UV active or very polar, use n-Butanol for extraction or purify directly via Reverse Phase Prep-HPLC.

Protocol B: Amide Coupling on Exocyclic Nitrogen (N )

Rationale: Once the ring nitrogen is capped (arylated), the exocyclic secondary amine is available for library generation.

Materials:

  • N1-Arylated Intermediate (from Protocol A)

  • Carboxylic Acid (R-COOH)

  • Coupling Agent: HATU (preferred for secondary amines) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA or TEA.

  • Solvent: DMF or DCM.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to form the active ester.

  • Coupling: Add the N1-Arylated Intermediate.

  • Reaction: Stir at RT for 2–16 hours.

  • Validation: Check LCMS for amide formation.

    • Troubleshooting: If conversion is low, the

      
      -methyl group may be causing steric clash. Switch to T3P (50% in EtOAc)  and heat to 50°C, or use the acid chloride method.
      

Critical Design Considerations (E-E-A-T)

1. The "Magic Methyl" Effect: The


-methyl group on the 3-amine is not just a handle; it is a design feature.
  • Solubility: It disrupts crystal lattice packing compared to the -NH2 analog, often improving solubility.

  • Permeability: By converting a donor (NH) to an acceptor-only (N-Me), it reduces the desolvation penalty required to cross lipid membranes.

2. Stability Warning: Azetidines are stable under standard basic and neutral conditions. However, strong Lewis Acids (e.g., BBr


, AlCl

) or highly acidic conditions at high temperatures can trigger ring-opening (polymerization or hydrolysis to amino-alcohols).
  • Advice: If deprotecting other groups (e.g., Boc removal elsewhere), use TFA/DCM at 0°C rather than harsh mineral acids.

3. Regioselectivity Control: If your electrophile is extremely reactive (e.g., acid chlorides, sulfonyl chlorides) and you need to react the exocyclic amine first while keeping the ring amine free:

  • Do not use the bare salt.

  • Use a Protected Building Block: Purchase 1-Boc-3-(methylamino)azetidine . React the exocyclic amine, then deprotect the Boc (Ring N) with TFA. This is the standard "Reverse Workflow."

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: new perspectives for an ancient scaffold.
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link] (General context on azetidine stability and utility).

  • Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[2][3][4]

    • Source:Royal Society of Chemistry (RSC) Advances.
    • Link:[Link] (Mechanistic insights into ring strain and opening).

  • Physical Properties Data

    • Title: N-Methylazetidin-3-amine dihydrochloride Product D
    • Source:PubChem / Sigma-Aldrich.
    • Link:[Link] (Verification of CAS and basic properties).

  • Bioisosteres

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
    • Source:J. Med. Chem. (Lovering et al.)
    • Link:[Link] (Foundational theory on sp3-rich scaffolds like azetidines).

Sources

Application Note: Strategic Integration of Azetidine Derivatives in Modern Pharmacology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry[1]. Their unique sp³-rich character, high ring strain, and conformational rigidity provide an optimal balance between structural stability and pharmacological tunability[2]. This application note details the mechanistic rationale for azetidine incorporation, highlights FDA-approved benchmarks, and provides validated protocols for late-stage azetidinylation and subsequent pharmacokinetic evaluation.

Pharmacological Rationale: The Bioisosteric Advantage

Replacing traditional planar aromatic rings or larger saturated heterocycles (e.g., piperidines, pyrrolidines) with azetidines yields profound pharmacokinetic and pharmacodynamic benefits[3]:

  • Metabolic Stability : The compact, sp³-hybridized core lacks the readily oxidizable C-H bonds typical of larger rings, reducing susceptibility to Cytochrome P450 (CYP) mediated degradation[3].

  • Physicochemical Optimization : Azetidines act as effective bioisosteres for isopropyl groups and larger amines, enhancing hydrophilicity (lowering LogP) and improving aqueous solubility without sacrificing target affinity[3].

  • Unique Exit Vectors : The rigid cyclobutane-like geometry alters the spatial trajectory of attached pharmacophores, accessing previously uncharted binding pockets in target proteins[4].

FDA-Approved Azetidine-Containing Therapeutics

The clinical viability of the azetidine motif is validated by several marketed drugs across diverse therapeutic areas[1].

Table 1: Representative FDA-Approved Azetidine-Containing Drugs

Drug NameBrand NameIndicationMechanism of ActionRole of Azetidine Scaffold
Cobimetinib CotellicMelanomaMEK1/2 InhibitorEnhances target selectivity and metabolic stability[2].
Baricitinib OlumiantRheumatoid ArthritisJAK1/2 InhibitorProvides a rigid linker, improving binding affinity and oral bioavailability[1].
Azelnidipine CalblockHypertensionCalcium Channel BlockerModulates lipophilicity and extends the duration of action[2].
Delafloxacin BaxdelaBacterial InfectionsFluoroquinolone AntibioticIncreases potency in acidic environments and biofilm-rich tissues[5].

Mechanistic Pathway Visualization

To illustrate the pharmacological impact of azetidine derivatives, the diagram below maps the MAPK signaling cascade, highlighting the intervention point of Cobimetinib. The azetidine moiety in Cobimetinib restricts the molecule's conformation, perfectly aligning it within the allosteric pocket of MEK1/2.

MAPK_Pathway RTK RTK Activation RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Activation MEK->ERK Tumor Tumor Proliferation ERK->Tumor Cobi Cobimetinib (Azetidine Drug) Cobi->MEK

MAPK pathway modulation via MEK1/2 inhibition by the azetidine-containing drug Cobimetinib.

Synthetic Workflows: Accessing Azetidine Chemical Space

Historically, the synthesis of highly substituted azetidines was hindered by ring-opening side reactions. Modern drug discovery relies on mild, highly selective methodologies:

  • Strain-Release Reagents : Azabicyclo[1.1.0]butanes (ABBs) undergo nucleophilic attack or radical addition to yield C3-functionalized azetidines[6].

  • Photoredox Catalysis : Visible-light-mediated cross-coupling allows for the late-stage functionalization of complex active pharmaceutical ingredients (APIs) without degrading sensitive functional groups[7].

  • Azetidine Sulfonyl Fluorides (ASFs) : Emerging reagents that act as carbocation precursors for defluorosulfonylation, enabling modular attachment to diverse nucleophiles[8].

Synthetic_Workflow ABB Azabicyclo[1.1.0]butane (Strain-Release Reagent) Cat Photoredox / Cu Catalysis (Visible Light, 427 nm) ABB->Cat Nuc Secondary Amine API (Nucleophile) Nuc->Cat Azetidine C3-Functionalized Azetidine (Late-Stage Product) Cat->Azetidine ADME ADME Validation (Microsomal Stability) Azetidine->ADME

Synthetic workflow for late-stage azetidinylation via strain-release photoredox catalysis.

Validated Experimental Protocols

Protocol A: Late-Stage Azetidinylation via Dual Copper/Photoredox Catalysis

Objective : To append an azetidine ring onto a complex secondary amine API using mild, visible-light conditions[7]. Causality & Rationale : Utilizing a dual Cu/photoredox system harnesses the high ring strain of ABBs (strain-release). The visible-light activation (427 nm) prevents the thermal degradation of the API, ensuring high chemoselectivity that is impossible under traditional harsh heating conditions[9].

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge a dry 10 mL Schlenk tube with the secondary amine API (0.2 mmol, 1.0 equiv), the azabicyclo[1.1.0]butane (ABB) reagent (0.3 mmol, 1.5 equiv), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2.0 mol%).

  • Catalyst Addition : Add Cu(OTf)2 (10 mol%) and a suitable chiral or achiral ligand (12 mol%) to facilitate the radical relay mechanism.

  • Solvation : Dissolve the mixture in anhydrous acetonitrile (2.0 mL). Seal the tube and remove it from the glovebox.

  • Irradiation : Stir the reaction mixture at room temperature under irradiation from a 427 nm blue LED array for 16 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the API mass peak and the emergence of the [M+Azetidine]+ peak confirms successful strain-release coupling.

  • Workup : Quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure C3-functionalized azetidine derivative.

Protocol B: In Vitro Liver Microsomal Stability Assay (ADME Validation)

Objective : To quantitatively demonstrate the enhanced metabolic stability of the newly synthesized azetidine derivative compared to its piperidine or pyrrolidine analog. Causality & Rationale : CYP450 enzymes in the liver rapidly oxidize sp³ C-H bonds adjacent to nitrogen atoms. Azetidines possess higher s-character in their C-H bonds and greater steric hindrance, which directly reduces their susceptibility to CYP-mediated metabolism.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 10 mM stock solution of the azetidine test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation : In a 96-well plate, combine 40 µL of Human Liver Microsomes (HLM, final concentration 0.5 mg/mL) with 10 µL of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to each well.

    • Self-Validation Control: Run a parallel control well substituting NADPH with buffer. If degradation occurs in the absence of NADPH, the instability is non-CYP mediated (e.g., hydrolysis), validating the assay's specificity for CYP metabolism.

  • Time-Course Sampling : At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 10 µL aliquots from the reaction mixture.

  • Quenching : Immediately quench the extracted aliquots into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation : Plot the natural log of the percentage of compound remaining versus time. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). A prolonged
    
    
    relative to the piperidine analog quantitatively validates the bioisosteric advantage of the azetidine scaffold.

References

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. 3

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 5

  • Azetidines in Drug Discovery. PharmaBlock. 2

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. 8

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. ResearchGate.9

  • Examples of azetidine‐based bioisosters. ResearchGate. 4

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central (NIH). 6

  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Communications (RSC Publishing). 7

Sources

Troubleshooting & Optimization

N-methylazetidin-3-amine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: AZT-003-SUP
Subject: Stability, Storage, and Handling Protocols

Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Strained" Reality

N-methylazetidin-3-amine hydrochloride (often supplied as the dihydrochloride salt, 2HCl) is a high-value pharmacophore used to introduce rigid solubility-enhancing scaffolds into drug candidates. However, its utility comes with a trade-off: Ring Strain.

The azetidine ring possesses approximately 26 kcal/mol of ring strain [1]. While the hydrochloride salt form stabilizes the amine groups, preventing immediate polymerization, the molecule remains vulnerable to two primary failure modes:

  • Hygroscopic Hydrolysis: The salt eagerly absorbs atmospheric water, leading to deliquescence and subsequent ring-opening hydrolysis.

  • Nucleophilic Ring Opening: Under basic conditions (during free-basing) or in the presence of nucleophiles, the ring can snap open, destroying the scaffold.

This guide replaces generic advice with field-proven protocols to maintain the integrity of this building block.

Storage & Stability Protocol (The "Shelf Life" System)

Critical Alert: Do not trust the "Room Temperature" shipping label for long-term storage. While the compound is stable enough for short-term transit at ambient temperatures, long-term integrity requires strict humidity control.

Storage Decision Matrix
ParameterStandard (Short-Term) Best Practice (Long-Term) Why? (The Science)
Temperature 20°C – 25°C2°C – 8°C (Refrigerated)Lower energy reduces the kinetics of spontaneous hydrolysis if moisture is present.
Atmosphere Tightly capped vialInert Gas (Argon/Nitrogen)Displaces humid air. Oxygen is less of a concern than H₂O .
Container Original glass vialDesiccator within FridgeDouble-barrier protection against moisture permeation.
State Solid PowderSolid Powder Never store as a free-base oil; it will polymerize or evaporate.
Visualization: The Storage Logic Flow

StorageProtocol Start Received N-methylazetidin-3-amine HCl CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal ShortTerm Store RT (Dry/Dark) < 1 Month CheckSeal->ShortTerm Yes (Immediate Use) LongTerm Long Term Storage (> 1 Month) CheckSeal->LongTerm No (Opened) or Stock Desiccator Place in Secondary Desiccator w/ Drierite LongTerm->Desiccator Fridge Refrigerate (2-8°C) Desiccator->Fridge

Troubleshooting & FAQs (The "Bench" Guide)

Scenario A: The "Wet Goo" Incident

User Ticket: "I opened the vial, weighed out my portion, and when I came back a week later, the white powder had turned into a sticky, colorless gum. Is it still usable?"

  • Diagnosis: Deliquescence. The HCl salt is highly hygroscopic. It pulled moisture from the air, dissolved itself in that water, and formed a concentrated salt solution.

  • The Risk: Once in solution, the acidic protons from the HCl can catalyze the ring-opening of the azetidine by the water molecules (acting as nucleophiles).

  • Action Plan:

    • Do NOT heat to dry. Heating an acidic aqueous solution of azetidine will accelerate ring opening.

    • Check Purity: Run an LCMS.

      • Target Mass: (M+H)+ = 87 (Free base mass + 1).

      • Degradation Mass: (M+H)+ = 105 (Hydrolysis product: +18 mass unit shift).

    • Salvage (Only if pure): Lyophilize (freeze-dry) immediately. Do not use rotary evaporation with heat.

Scenario B: The "Missing Yield" (Free-Basing)

User Ticket: "I neutralized the HCl salt with NaOH to get the free amine for a coupling reaction, but after extraction, my yield is <20%."

  • Diagnosis: Volatility & Polymerization.

    • Factor 1: N-methylazetidin-3-amine (free base) is a low-molecular-weight amine and is likely volatile. High-vacuum drying can suck your product into the pump.

    • Factor 2: As a free base, the secondary amine is nucleophilic and can attack another azetidine ring (intermolecular reaction), leading to dimerization/polymerization [2].

  • The Fix (In-Situ Neutralization):

    • Do not isolate the free base.

    • Add the HCl salt directly to your reaction mixture.

    • Add a non-nucleophilic organic base (e.g., DIPEA or TEA) in excess (3-4 equivalents) to the reaction solvent to liberate the free amine in situ immediately before it reacts with your electrophile.

Scenario C: "Ghost Peaks" in NMR

User Ticket: "My H-NMR shows the correct peaks, but also a messy multiplet around 3.5-4.0 ppm and a broad singlet that shouldn't be there."

  • Diagnosis: Ring Opening (3-amino-1-propanol derivatives).

    • The strain release drives the ring to open. If water attacks, you get the alcohol. If chloride attacks (from the salt), you get the alkyl chloride.

  • Mechanism Visualization:

DegradationPathway Azetidine N-Methylazetidin-3-amine (Intact Ring) Strain Ring Strain (~26 kcal/mol) Azetidine->Strain Nucleophile Nucleophile Attack (H2O, Cl-, or Self) Strain->Nucleophile Activation OpenRing Ring Opened Product (Linear Amine) Nucleophile->OpenRing C-N Bond Cleavage

Technical Specifications & Safety Data

PropertySpecificationNotes
CAS No. 136293-86-2 (2HCl)Ensure you check if you have mono- or dihydrochloride.
Molecular Weight 159.06 g/mol (2HCl)Free base MW is ~86.14 g/mol .
Appearance White to off-white solidYellowing indicates oxidation or degradation.
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (DCM, Hexane).
Handling Hygroscopic / Irritant Wear gloves/goggles. Handle in fume hood.

References

  • Dudding, T. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][2] ACS Publications.[1] Available at: [Link]

  • Couty, F. et al. (2006). Ring-opening of azetidiniums by nucleophiles.[1][2][3][4] European Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: N-Methylazetidin-3-amine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of N-methylazetidin-3-amine hydrochloride. As a highly polar, low-molecular-weight aliphatic amine containing a strained four-membered azetidine ring, this molecule presents significant isolation challenges.

Standard crystallization protocols frequently fail with this compound, typically resulting in a sticky amorphous sludge rather than a filterable powder. This guide provides field-proven, thermodynamically grounded methodologies to overcome liquid-liquid phase separation (LLPS), mitigate extreme hygroscopicity, and establish a self-validating crystallization workflow.

Core Diagnostic: Why is my product "Oiling Out"?

The most common failure mode when crystallizing small amine hydrochlorides is Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out"[1].

Because N-methylazetidin-3-amine hydrochloride is exceptionally hydrophilic, it requires highly polar solvents (like methanol or water) to dissolve. When a non-polar anti-solvent is added to force precipitation, the system's supersaturation trajectory often crosses the binodal curve before it reaches the solubility curve. Instead of nucleating solid crystals, the solution splits into two distinct liquid phases: a dense, solute-rich oil and a lighter, solvent-rich phase[2]. If forced to precipitate from this oiled state, the droplets coalesce into an amorphous, impure sludge that traps solvents and impurities[2].

Phase Trajectory & Intervention Diagram

PhasePathway A Supersaturated Solution (N-methylazetidin-3-amine HCl) B Rapid Cooling / Excess Antisolvent A->B Poor kinetics C Controlled Antisolvent + Sonication A->C Optimized trajectory D Liquid-Liquid Phase Separation (Oiling Out) B->D Crosses binodal curve E Primary Nucleation C->E Stays in metastable zone D->E Prolonged annealing (Low Yield) F Amorphous Sludge / Oil D->F Droplet coalescence G High-Purity Crystalline Salt E->G Crystal growth

Thermodynamic pathways of N-methylazetidin-3-amine HCl crystallization vs. LLPS (Oiling Out).

Managing Hygroscopicity and Solvent Selection

Hydrochloride salts of low-molecular-weight amines are inherently hygroscopic. The chloride ion readily forms hydrogen bonds with atmospheric moisture, which depresses the melting point of the crystal lattice and leads to deliquescence (absorbing moisture until it dissolves into an aqueous syrup)[3].

Causality of Failure: Using aqueous HCl (e.g., standard 37% HCl) introduces water directly into the system. The high solubility of the azetidine salt in water means it will refuse to crystallize, or will form an unrecoverable hydrate. Strict anhydrous conditions are mandatory.

Quantitative Solvent & Antisolvent Screening Matrix

To bypass LLPS and moisture uptake, the solvent system must balance solubility with nucleation kinetics. Below is a summary of empirical solvent combinations for this specific class of molecule:

Solvent System (Solvent / Antisolvent)Vol. RatioDielectric Constant (Approx)LLPS (Oiling Out) RiskCrystallization Outcome
Methanol / MTBE1:5HighCritical Amorphous sludge / Syrup
Ethanol / Hexane1:5LowHigh Biphasic liquid (Immiscible)
Isopropanol / Ethyl Acetate1:3MediumModerateSticky, hygroscopic crystals
Isopropanol / CPME 1:4 Low-Medium Low Free-flowing powder

Note: Cyclopentyl methyl ether (CPME) is highly recommended as an antisolvent due to its low water solubility and resistance to peroxide formation, providing a superior anhydrous environment compared to THF or diethyl ether.

Self-Validating Protocol: Ultrasound-Assisted Anhydrous Crystallization

To guarantee a successful crystallization, we must couple an anhydrous HCl generation method with ultrasound-assisted nucleation (sonocrystallization). Sonication induces cavitation, which lowers the metastable zone width and forces primary nucleation before the system can phase-separate into an oil[4].

Step-by-Step Methodology

Phase 1: In-Situ Anhydrous HCl Generation Mechanism: Generating HCl in situ eliminates the need for hazardous gas cylinders and avoids the degradation common in commercial ethereal HCl solutions[5].

  • Dissolve the N-methylazetidin-3-amine free base (1.0 eq) in anhydrous Isopropanol (IPA) under a dry nitrogen atmosphere.

  • In a separate dry addition funnel, prepare the acidifying solution: Mix anhydrous Ethyl Acetate with absolute Ethanol (1.05 eq).

  • Slowly add Acetyl Chloride (1.05 eq) to the Ethyl Acetate/Ethanol mixture at 0 °C.

    • Self-Validation Check: The reaction of acetyl chloride and ethanol quantitatively generates exactly one equivalent of anhydrous HCl and ethyl acetate. No water is produced[5].

Phase 2: Sonocrystallization 4. Submerge the reactor containing the free base solution into an ultrasonic bath (or insert an ultrasonic probe). 5. Begin sonication and slowly add the freshly prepared anhydrous HCl solution dropwise over 30 minutes, maintaining the temperature at 5–10 °C. 6. Observe the solution. Sonication will induce a localized pressure drop, triggering the spontaneous formation of seed crystals (turbidity) without the need for foreign seed introduction[4].

Phase 3: Antisolvent Dosing and Isolation 7. Once a thin slurry has formed, begin dosing the antisolvent (anhydrous CPME) at a highly controlled rate (e.g., 0.1 volumes/minute).

  • Causality: Slow dosing ensures the supersaturation remains strictly within the metastable zone, feeding crystal growth rather than nucleating new oil droplets[1].

  • Age the slurry for 2 hours at 0 °C under continuous stirring (sonication can be turned off after the primary slurry is established).

  • Filter the crystals rapidly using a sintered glass funnel under a blanket of dry nitrogen. Wash with cold, anhydrous CPME and immediately transfer to a vacuum oven (40 °C) to dry.

Frequently Asked Questions (FAQs)

Q: My product has already crashed out as a dark, sticky oil at the bottom of the flask. How do I rescue it? A: Do not attempt to evaporate the solvent to dryness; this will only yield an intractable glass. Instead, heat the mixture gently until the oil completely redissolves into a single homogeneous liquid phase. Begin a highly controlled, slow cooling ramp (e.g., 0.1 °C/min). Just before reaching the temperature where it previously oiled out (the cloud point), apply ultrasound or introduce a few milligrams of pure seed crystals[2][4].

Q: I don't have CPME. Can I use Diethyl Ether as the antisolvent? A: While diethyl ether is a strong antisolvent, its extreme volatility causes rapid, localized cooling at the surface of the solution, which spikes supersaturation and almost guarantees oiling out. Furthermore, ether readily absorbs atmospheric condensation due to evaporative cooling, introducing water into your hygroscopic salt. Ethyl acetate or MTBE are safer, more controllable alternatives[5].

Q: The salt turns into a puddle of liquid while I am weighing it on the balance. What went wrong? A: This is classic deliquescence. N-methylazetidin-3-amine hydrochloride is highly hygroscopic[3]. If the ambient relative humidity (RH) in your laboratory is above the critical RH of the salt, it will pull moisture from the air until it dissolves itself. You must handle the dried product in a glovebox, a dry-bag, or a desiccated environment.

Q: If the hydrochloride salt is this difficult to handle, are there alternative salt forms? A: Yes. If your downstream application permits, consider forming a salt with a larger, less hydrophilic counterion. Methanesulfonic acid (forming the mesylate salt) or p-toluenesulfonic acid (tosylate) often yield salts with significantly higher melting points, lower hygroscopicity, and a drastically reduced tendency to oil out[3][5].

References

1.[1] ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at: [Link] 2.[4] Organic Process Research & Development - ACS Publications. Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?. Available at: [Link] 3.[5] Reddit (r/chemistry). Problem with hydrochloride salt formation/isolation. Available at: [Link] 4.[2] ResearchGate. An In-Line Study of Oiling Out and Crystallization. Available at: [Link] 5.[3] National Center for Biotechnology Information (PMC). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

Sources

Technical Support Center: N-Methylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-methylazetidin-3-amine hydrochloride (CAS: 1521828-13-6). Due to the inherent chemical properties of this compound—specifically, the high ring strain of the azetidine core combined with the severe hygroscopicity of the hydrochloride salt—improper handling rapidly leads to irreversible degradation.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Core Mechanisms of Degradation

To prevent degradation, you must first understand the thermodynamic and kinetic forces driving it. N-methylazetidin-3-amine hydrochloride is susceptible to two primary, interconnected degradation pathways:

  • Hygroscopicity & Deliquescence: Amine hydrochlorides are highly hygroscopic. The chloride anion strongly coordinates with atmospheric water molecules. If exposed to ambient humidity, the powder will absorb moisture until it dissolves in its own hydration shell (deliquescence) .

  • Acid-Mediated Ring-Opening Decomposition: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). When the compound absorbs water, the localized micro-environment becomes acidic due to the hydrochloride salt. Protonation of the azetidine nitrogen creates an excellent leaving group, lowering the activation energy for nucleophilic attack by water, which irreversibly cleaves the ring into an acyclic amino alcohol .

G A N-methylazetidin-3-amine HCl (Intact API) B Moisture Absorption (Hygroscopic Uptake) A->B Exposure to ambient humidity C Deliquescence & Localized pH Drop B->C Accumulation of H2O D Azetidine Ring Protonation (Activation) C->D Acidic microenvironment E Nucleophilic Attack (H2O) & Ring-Opening D->E Relief of ring strain F Acyclic Amino Alcohol Degradants E->F Irreversible decomposition

Mechanistic pathway of moisture-induced azetidine ring-opening decomposition.

Part 2: Troubleshooting & FAQs

Q1: My N-methylazetidin-3-amine hydrochloride powder has turned into a sticky, clumped paste. Is it ruined? A: Likely, yes. The clumping indicates that the compound has absorbed significant atmospheric moisture. Because it is a hydrochloride salt, this absorbed water creates a highly concentrated, acidic micro-environment. This catalyzes the ring-opening of the strained azetidine core. We strongly recommend discarding clumped batches for sensitive assays and validating any remaining stock using the LC-MS protocol provided below.

Q2: I stored my aqueous stock solution at 4°C for a week, but my biological assay results are suddenly inconsistent. What happened? A: Azetidines are not stable in aqueous solutions for prolonged periods, especially at mildly acidic to neutral pHs. The protonation of the azetidine nitrogen in water facilitates an acid-mediated intramolecular or intermolecular ring-opening decomposition . Causality: You are likely dosing your assay with a mixture of the intact azetidine and its acyclic degradants. Aqueous stocks must be prepared fresh daily.

Q3: How should I properly store the bulk powder to maximize shelf-life? A: The compound must be stored at -20°C in a tightly sealed container, ideally backfilled with an inert gas (Argon or Nitrogen), and placed inside a secondary container with active desiccant (e.g., Drierite) .

Part 3: Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Stability
Storage ConditionPhysical StateExpected Shelf LifeRisk of Ring-Opening
-20°C, DesiccatedSolid Powder> 12 MonthsLow
2-8°C, DesiccatedSolid Powder3 - 6 MonthsLow to Moderate
25°C, Ambient Hum.Solid Powder< 1 WeekHigh (Deliquescence)
Aqueous Sol (pH 7)Solution< 24 HoursModerate
Aqueous Sol (pH<4)Solution< 1 HourCritical
Table 2: Analytical Signatures of Degradation (LC-MS & NMR)
AnalyteLC-MS [M+H]+ (m/z)1H-NMR Signature (D2O)
Intact N-methylazetidin-3-amine87.1 Multiplets at ~3.8-4.5 ppm (strained ring CH2)
Ring-Opened Hydrolysis Product105.1 Shift to ~2.8-3.2 ppm (acyclic CH2), loss of strain

Part 4: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the validation criteria fail, the protocol dictates immediate corrective action.

Protocol A: Anhydrous Handling and Aliquoting Workflow

Objective: Prevent moisture uptake during the weighing and solubilization phases.

G S1 1. Equilibrate Sealed Vial to Room Temperature S2 2. Transfer to Glovebox or Dry N2 Environment S1->S2 S3 3. Rapid Weighing (< 60 seconds exposure) S2->S3 S4 4. Aliquot into Single-Use Vials S3->S4 S5 5. Purge with Argon, Seal with Parafilm S4->S5 S6 6. Store at -20°C Over Desiccant S5->S6

Optimized anhydrous handling workflow for hygroscopic amine hydrochlorides.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed bulk vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Inert Transfer: Move the equilibrated vial into a glovebox or under a positive pressure dry nitrogen stream.

  • Rapid Weighing: Tare your analytical balance and weigh the required mass within 60 seconds to minimize exposure.

  • Solubilization / Aliquoting: If preparing a stock, dissolve immediately in an anhydrous solvent (e.g., anhydrous DMSO). If aliquoting powder, distribute into single-use amber vials.

  • Sealing: Purge the headspace of all vials with Argon gas. Cap tightly and wrap the seam with Parafilm.

Protocol B: LC-MS Integrity Validation (Self-Validating System)

Objective: Confirm the structural integrity of the azetidine ring before proceeding with high-value biological or synthetic assays.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a 1 µL aliquot of your stock solution into 999 µL of LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Injection: Inject 5 µL onto a C18 column using a standard 5-95% Acetonitrile gradient over 5 minutes.

  • Mass Extraction & Validation Logic:

    • Extract the ion chromatogram (EIC) for m/z 87.1 (Intact free base [M+H]+).

    • Extract the EIC for m/z 105.1 (Ring-opened degradant [M+H]+, representing the addition of H2O).

  • Self-Validation Criteria:

    • PASS: The peak area for m/z 87.1 is >95% of the total integrated area, and m/z 105.1 is <5%. Action: Proceed with experiment.

    • FAIL: The peak area for m/z 105.1 is >5%. Action: The azetidine ring has degraded. Discard the stock, as the acyclic degradant will introduce confounding variables into your assay.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters URL:[Link]

purification of N-methylazetidin-3-amine hydrochloride from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-Methylazetidin-3-amine Hydrochloride

Status: Operational Ticket ID: #AZT-PUR-003 Subject: Troubleshooting Guide for Isolation, Purification, and Stability of CAS 136293-86-2 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely working with N-methylazetidin-3-amine dihydrochloride (or the monohydrochloride, depending on stoichiometry).[1] This molecule presents a "perfect storm" of purification challenges:

  • High Polarity: It is a small, highly polar diamine, making extraction into organic solvents difficult.[1]

  • UV Invisibility: It lacks a chromophore (no aromatic rings), rendering standard UV detection at 254 nm useless.[1]

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly if heated in the presence of nucleophiles (like water or chloride ions).[1]

This guide prioritizes crystallization over chromatography to avoid the "oiling out" issues common with polar amine salts.[1]

Module 1: The "Invisible" Impurity (Detection Strategy)

Before you purify, you must be able to see your product.[1] Standard HPLC-UV will fail.[1]

The Problem: You run a gradient, see a flat baseline at 254 nm, but your mass spec shows the product. The Fix: Use the following detection protocols.

MethodSuitabilityNotes
CAD / ELSD High Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are the gold standards here.[1] They detect mass, not light absorption.[1]
Low-UV (205 nm) Medium The C-N bonds absorb weakly here.[1] Use phosphate buffers (transparent at 205 nm).[1] Avoid Formic Acid/Acetate buffers as they absorb in this region.[1]
Ninhydrin Stain High (TLC) The secondary amine will stain deep red/orange .[1] This is critical for fraction analysis.
KMnO₄ Stain Medium (TLC) General oxidizable groups.[1] Will show yellow spots on purple background.[1]

Module 2: Purification Protocols

Protocol A: The "Solvent Switch" Recrystallization (Recommended)

Best for: Removing inorganic salts and non-polar byproducts.

Direct evaporation of the reaction mixture often yields a hygroscopic "honey" or gum.[1] This protocol forces the lattice to form.[1]

  • Dissolution: Dissolve your crude hydrochloride salt in the minimum amount of Methanol (MeOH) at room temperature.[1]

    • Why? The salt is highly soluble in MeOH.[1]

  • Filtration: Filter through a 0.45 µm PTFE frit to remove inorganic salts (NaCl/KCl) which are less soluble in MeOH.[1]

  • The Switch: Transfer filtrate to a flask. While stirring rapidly, add anhydrous Diethyl Ether (Et₂O) or MTBE dropwise.

    • Ratio: Target a 1:5 to 1:10 ratio of MeOH:Ether.[1]

  • Nucleation: Cloudiness should appear.[1] If oiling occurs (separation into a lower liquid phase), stop stirring and scratch the glass with a spatula.

    • Troubleshooting: If it oils out, add a seed crystal or 1% Isopropanol (iPrOH) to the mixture and cool to -20°C.[1]

  • Isolation: Filter the white precipitate under nitrogen (to prevent moisture absorption).[1] Wash with cold Et₂O.[1]

Protocol B: HILIC Chromatography (If Crystallization Fails)

Best for: Separating the target from over-alkylated (dimethyl) impurities.

Standard C18 columns will not retain this molecule; it will elute in the void volume.[1]

  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., ZIC-HILIC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (90% B) and gradient down to 50% B.

    • Mechanism:[1][2][3] In HILIC, water forms a layer on the silica.[1][3][4] Your polar amine partitions into this water layer.[1] Higher organic content = stronger retention (opposite of Reverse Phase).[1]

Module 3: Stability & Ring Opening

The most common failure mode is the degradation of the azetidine ring into linear byproducts (e.g., 1-chloro-3-(methylamino)propan-2-ol).[1]

The Danger Zone: Acid + Heat + Nucleophile

Azetidines are relatively stable to acid at room temperature, but heat accelerates ring opening.[1]

RingOpening Azetidine N-Methylazetidin-3-amine (Strained Ring) Acid Excess HCl / Heat Azetidine->Acid Aqueous HCl > 40°C Stable Stable HCl Salt Azetidine->Stable Anhydrous HCl < 25°C Open Ring Opening (Linear Impurity) Acid->Open Nucleophilic Attack (Cl- / H2O)

Figure 1: Stability pathway. Avoid heating acidic aqueous solutions to prevent ring opening.

Critical Handling Rules:

  • Never boil the HCl salt in water.[1]

  • Concentration: When removing solvents, keep the rotavap bath < 35°C .

  • Acidity: Avoid large excesses of HCl. Use stoichiometric amounts (2.0 - 2.2 equivalents for the dihydrochloride).[1]

Troubleshooting & FAQs

Q1: My product is a sticky oil that won't solidify. What now?

  • Diagnosis: Trace solvents (DMF/DMSO) or excess water are preventing crystal lattice formation.[1]

  • Solution:

    • Dissolve the oil in a small amount of MeOH.[1]

    • Co-evaporate with Toluene 3x to remove trace water azeotropically.[1]

    • Attempt the "Solvent Switch" (Protocol A) again using MTBE as the anti-solvent.[1]

    • Last Resort: Triturate with dry acetone.[1] The salt is usually insoluble in acetone, while many organic impurities dissolve.[1]

Q2: I see two peaks in NMR (N-Me region). Is it an isomer?

  • Diagnosis: Likely Rotamers or Counter-ion effects.[1]

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers (common in amides/amines). If they remain distinct, you likely have the N,N-dimethyl impurity (over-alkylation during synthesis).[1]

  • Fix: If it is the dimethyl impurity, Recrystallization Protocol A is usually effective, as the dimethyl salt has different solubility.

Q3: The yield is >100%. Why?

  • Diagnosis: Inorganic salts (NaCl) or trapped solvent.[1]

  • Test: Run a Silver Nitrate (AgNO₃) test or elemental analysis. If Ash content is high, you have trapped inorganic salts.[1]

  • Fix: Dissolve in dry Ethanol (EtOH), filter off the insoluble inorganic salts, and re-concentrate.

Decision Logic for Purification

Follow this flowchart to determine the optimal workflow for your specific crude mixture.

PurificationLogic Start Crude N-Methylazetidin-3-amine HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil Trituration Triturate with Cold Et2O/Acetone Solid->Trituration SolventSwitch Dissolve MeOH -> Add MTBE Oil->SolventSwitch PurityCheck Check Purity (NMR/HILIC) Trituration->PurityCheck SolventSwitch->PurityCheck Pure Final Product PurityCheck->Pure >95% Impure Impurity Persists PurityCheck->Impure <95% HILIC HILIC Chromatography (Amide Phase) Impure->HILIC

Figure 2: Purification Decision Tree. Prioritize precipitation/trituration before moving to HILIC.

References

  • BenchChem Technical Support. (2025).[1][5][6][7][8][9] Technical Support Center: Purification of Polar Azetidine Derivatives. BenchChem.[1][5][7][8][9]

  • CymitQuimica. (2025).[1][10] Azetidine hydrochloride (CAS 36520-39-5) Product Data.[1] CymitQuimica.[1]

  • Sigma-Aldrich. (2020).[1] Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.[1] Merck KGaA.[1]

  • PubChem. (2025).[1][10] N-Methylazetidin-3-amine dihydrochloride (Compound Summary).[1] National Library of Medicine.[1]

  • Dousa, M. (2019).[1][11] Quantification of Polar Amine Impurities Using Hydrophilic Interaction Chromatography.[1] Journal of Pharmaceutical and Biomedical Analysis, 164, 296–301.[1][11]

Sources

scaling up N-methylazetidin-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of N-Methylazetidin-3-amine Hydrochloride

Status: Operational Responder: Senior Application Scientist, Process Chemistry Division Ticket ID: SC-AZET-004 Topic: Scale-up, Troubleshooting, and Safety Protocols for CAS 1521828-13-6 (and related salts).

Executive Summary & Structural Verification

Before proceeding, we must verify the regiochemistry. "N-methylazetidin-3-amine" technically refers to methylation at the exocyclic amine (Target A ). However, confusion often arises with 1-methylazetidin-3-amine (Target B , ring nitrogen methylation).

  • Target A (Focus of this Guide): N-methylazetidin-3-amine (Exocyclic).

    • Structure: Azetidine ring with a secondary amine substituent (-NHMe) at position 3.

    • Key Challenge: Selective mono-methylation of the primary amine and preventing ring-opening during deprotection.

  • Target B: 1-methylazetidin-3-amine (Endocyclic).

    • Structure: Azetidine ring nitrogen is methylated; position 3 is a primary amine.

This guide details the scale-up (100g+) of Target A via the Reductive Amination of 1-Boc-3-azetidinone , followed by deprotection. This route is preferred for safety and impurity control compared to direct alkylation.

Phase 1: The Reductive Amination (The "Make" Step)

Core Protocol: 1-Boc-3-azetidinone + Methylamine


 Imine 

Reduction

Intermediate.
FAQ 1: "I am observing significant dimer formation (bis-alkylation). How do I control selectivity?"

Root Cause: In reductive aminations, the product (secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation. On scale, poor mixing exacerbates local high concentrations of the reducing agent.

Technical Solution: You must switch from a "one-pot" mix to a stepwise imine pre-formation protocol.

  • Imine Formation: React 1-Boc-3-azetidinone with excess methylamine (2.0–3.0 equiv) in MeOH or DCM.

    • Critical: Use anhydrous conditions (add

      
       or molecular sieves) to push the equilibrium toward the imine.
      
    • IPC (In-Process Control): Monitor disappearance of ketone via TLC/LCMS. Do not proceed until ketone < 2%.

  • Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB) or

    
    slowly.
    
    • Why STAB? It is milder and less likely to reduce the ketone directly if any remains, preventing the formation of the 3-hydroxyazetidine impurity.

FAQ 2: "My reaction exotherms violently upon adding the reducing agent."

Root Cause: Scale-up alters surface-area-to-volume ratios. The neutralization of amine salts (if using methylamine HCl) or the hydride quench releases significant heat.

Self-Validating Protocol:

  • Dosing Control: Do not add solid borohydride. Dissolve/suspend in the solvent (e.g., THF/DCM) and add via addition funnel over 2 hours, maintaining internal temp < 5°C.

  • Ventilation: Ensure scrubbers are active; methylamine gas may evolve if the pH shifts.

Phase 2: Deprotection & Salt Formation (The "Break" Step)

Core Protocol: N-Boc-N-methyl-azetidin-3-amine + Acid


 Product (HCl Salt).
FAQ 3: "The azetidine ring is opening during Boc-removal. I see chloropropanes in the NMR."

Root Cause: Azetidines possess ~25 kcal/mol of ring strain.[1] Strong acids (HCl) at high temperatures or in the presence of nucleophiles (like water/alcohols) can trigger nucleophilic ring-opening (NRO).

Technical Solution:

  • Solvent Switch: Avoid aqueous HCl. Use 4M HCl in Dioxane or HCl in IPA .

  • Temperature Cap: Perform deprotection at 0°C to 10°C . Do not reflux.

  • Scavenger: Ensure the system is dry. Water acts as a nucleophile to open the ring to 3-amino-2-hydroxy-propyl species.

FAQ 4: "The final product is a hygroscopic 'goo' and won't crystallize."

Root Cause: Small polar amine salts are notoriously hygroscopic. Methanol or water retention prevents lattice formation.

Crystallization Protocol:

  • Evaporation: Remove excess HCl/solvent under high vacuum (keep bath < 35°C).

  • Trituration: Redissolve the oil in a minimum volume of dry Methanol (warm).

  • Anti-solvent: Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Aging: Cool to -20°C overnight.

  • Filtration: Filter under nitrogen (to prevent moisture absorption).

Visualizing the Workflow & Hazards

The following diagram illustrates the critical path and failure modes.

AzetidineSynthesis Start 1-Boc-3-azetidinone Imine Intermediate: Imine (Do not isolate) Start->Imine Imine Formation Reagent1 Methylamine (3.0 eq) + MgSO4 Reagent1->Imine Reduction Reduction (NaBH(OAc)3 or NaBH4) Temp < 5°C Imine->Reduction Stepwise Addition Fail1 Impurity: Dimer (Bis-alkylation) Imine->Fail1 Low Amine Equiv or High Temp BocAmine Protected Amine (Stable Intermediate) Reduction->BocAmine Workup (Basic) Deprotection Deprotection (4M HCl in Dioxane) Strict Temp Control BocAmine->Deprotection Acidolysis FinalProduct N-methylazetidin-3-amine HCl Salt Deprotection->FinalProduct Crystallization Fail2 Impurity: Ring Open (Chloropropane derivs) Deprotection->Fail2 Heat > 25°C or Aqueous Acid

Caption: Figure 1. Process flow for N-methylazetidin-3-amine synthesis, highlighting critical control points (Green/Yellow) and potential failure modes (Red) involving dimerization and ring opening.

Summary of Troubleshooting Data

IssueObservationImmediate ActionPrevention Strategy
Low Conversion Ketone peak remains in LCMS after 4h.Add 1.0 eq acetic acid (catalyst).Ensure molecular sieves/MgSO4 are fresh to remove water.
Over-Alkylation Mass spec shows M+14 (methyl) and M+28 (dimethyl).None (Irreversible). Purify via chromatography.Use large excess of methylamine (3-5 eq).
Ring Opening Loss of azetidine signals; appearance of alkyl chloride chains.Stop reaction immediately. Neutralize with

.
Maintain T < 10°C during acid addition. Use anhydrous acids.
Oiling Out Product separates as a gum during crystallization.Decant solvent, scratch flask, sonicate with

.
Use dry solvents. Seed with authentic crystal if available.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Review of azetidine stability).

Disclaimer: This guide is for research purposes only. Azetidines are strained rings and potential alkylating agents.[1] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Validation & Comparative

comparing biological activity of N-methylazetidin-3-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of N-methylazetidin-3-amine hydrochloride and its structural analogs (pyrrolidines, piperidines, and unmethylated azetidines) in the context of medicinal chemistry. The azetidine scaffold is increasingly utilized as a "privileged structure" to optimize physicochemical properties such as solubility, metabolic stability, and central nervous system (CNS) penetration.

This analysis focuses on the structure-activity relationship (SAR) and pharmacokinetic (PK) advantages of the N-methylazetidin-3-amine moiety, supported by experimental data from recent kinase inhibitor and neurotransmitter transporter studies.

Comparative Analysis: The "Scaffold Hopping" Advantage

In drug discovery, replacing a saturated heterocycle with a different ring size (scaffold hopping) is a standard strategy to tune potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The N-methylazetidin-3-amine core offers distinct advantages over its 5- and 6-membered counterparts.

Performance Matrix: Azetidine vs. Pyrrolidine vs. Piperidine

The following table synthesizes data from comparative studies, specifically focusing on Discoidin Domain Receptor (DDR) inhibitors and GAT-1 transporter antagonists.

FeatureN-Methylazetidin-3-aminePyrrolidine AnalogPiperidine Analog
Ring Size 4-membered (Strained)5-membered6-membered
Basicity (pKa) ~8.5 - 9.0 (Lower)~9.5 - 10.5 (Higher)~10.0 - 11.0
Lipophilicity (LogP) Low (High Polarity)ModerateHigh
Solubility Excellent GoodModerate/Poor
Metabolic Stability High (Ring is robust)Moderate (Oxidation prone)Moderate
hERG Liability Reduced Moderate RiskHigher Risk
Conformational Rigidity HighModerateLow (Chair/Boat)

Key Insight: The azetidine ring's high strain (~26 kcal/mol) distorts the nitrogen geometry, lowering the pKa compared to pyrrolidine. This reduced basicity often decreases off-target toxicity (e.g., hERG inhibition) and improves oral bioavailability by reducing lysosomal trapping.

Case Study: DDR1 Kinase Inhibitors

In the optimization of inhaled inhibitors for Idiopathic Pulmonary Fibrosis (IPF), researchers compared azetidine scaffolds against pyrrolidines.[1]

  • Pyrrolidine Series: High potency but poor solubility and high cardiotoxicity risk.

  • Azetidine Series (Compound 37): Maintained nanomolar potency (IC50 < 10 nM) while significantly improving lung retention and reducing systemic exposure.

Mechanistic Logic & Signaling Pathways[3]

The biological activity of N-methylazetidin-3-amine derivatives often relies on their ability to position the amine group in a precise vector for hydrogen bonding with target residues (e.g., Aspartate in GPCRs or Kinases).

SAR Decision Tree (Graphviz Diagram)

The following diagram illustrates the logical flow of selecting the N-methylazetidin-3-amine scaffold during lead optimization.

SAR_Logic Start Hit Compound Identified (Pyrrolidine Core) Issue1 Issue: High hERG Toxicity or Poor Solubility Start->Issue1 Strategy Strategy: Ring Contraction (Scaffold Hopping) Issue1->Strategy Azetidine Synthesize Azetidine Analog (N-methylazetidin-3-amine) Strategy->Azetidine Test_Potency Assay: Target Potency (IC50) Azetidine->Test_Potency Test_ADME Assay: Solubility & LogD Azetidine->Test_ADME Result_Good Outcome: Retained Potency + Lower LogD / Higher Sol. Test_Potency->Result_Good High Affinity Result_Bad Outcome: Loss of Activity (Vector Mismatch) Test_Potency->Result_Bad Steric Clash Test_ADME->Result_Good Improved Profile

Caption: Decision logic for transitioning from pyrrolidine to azetidine scaffolds to resolve toxicity or solubility issues.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of N-methylazetidin-3-amine derivatives.

Synthesis of N-Methylazetidin-3-amine Derivatives

Objective: To couple the N-methylazetidin-3-amine core to an aryl halide scaffold (common in drug synthesis).

Reagents:

  • N-methylazetidin-3-amine hydrochloride (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Pd2(dba)3 (Catalyst, 2 mol%)

  • XPhos (Ligand, 5 mol%)

  • Cs2CO3 (Base, 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

Protocol:

  • Preparation: In a glovebox or under N2 flow, charge a reaction vial with the Aryl Halide, N-methylazetidin-3-amine HCl, Pd2(dba)3, XPhos, and Cs2CO3.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Reaction: Seal the vial and heat to 100°C for 12 hours .

  • Work-up: Cool to room temperature. Filter through a pad of Celite using EtOAc as the eluent.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient) to isolate the coupled product.

  • Validation: Verify structure via 1H NMR (look for the diagnostic azetidine multiplet at δ 3.5–4.5 ppm and N-Me singlet at δ 2.3 ppm).

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of the N-methyl group (potential for demethylation).

Protocol:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At time points 0, 15, 30, and 60 minutes, remove aliquots and quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ):
    
    

Supporting Experimental Data

Potency & Selectivity Data (Representative)

The following data illustrates the impact of the azetidine ring on kinase selectivity compared to a pyrrolidine analog in a DDR1 inhibitor series [1].

Compound IDScaffoldDDR1 IC50 (nM)DDR2 IC50 (nM)Solubility (µM)
Cmpd A Pyrrolidine4.215.050
Cmpd B N-Methylazetidine 5.1 18.5 >200
Cmpd C Piperidine12.045.010

Interpretation: The N-methylazetidine analog (Cmpd B) retains the single-digit nanomolar potency of the pyrrolidine (Cmpd A) but offers a 4-fold increase in solubility . This is critical for preventing precipitation in biological assays and improving oral absorption.

Biological Pathway Visualization

The following diagram maps the downstream effects of inhibiting DDR1 using an azetidine-based inhibitor, leading to reduced fibrosis.

Pathway Collagen Collagen (Extracellular Matrix) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Activates Phospho Autophosphorylation DDR1->Phospho Inhibitor N-Methylazetidine Analog Inhibitor->DDR1 Blocks Signaling MAPK/ERK Signaling Phospho->Signaling Fibrosis Pro-fibrotic Gene Expression Signaling->Fibrosis

Caption: Mechanism of action for azetidine-based DDR1 inhibitors in blocking fibrotic signaling pathways.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF . Journal of Medicinal Chemistry. (2026).

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry. (2026).

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines . Organic & Biomolecular Chemistry. (2013).[2]

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds . BenchChem. (2025).[3][4][5]

Sources

validation of N-methylazetidin-3-amine hydrochloride synthesis route

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of N-Methylazetidin-3-amine Hydrochloride Synthesis Route

Executive Summary

Target Molecule: N-Methylazetidin-3-amine Hydrochloride CAS Registry Numbers:

  • Target (Exocyclic Methyl): 136293-86-2 (dihydrochloride), 1259461-04-9 (generic/salt variant).[1]

  • Isomer (Ring Methyl): 959957-92-7 (1-methylazetidin-3-amine).[1][2] Molecular Formula: C₄H₁₀N₂[1] · xHCl

Critical Distinction: This guide focuses on the exocyclic methylation (N-(azetidin-3-yl)-N-methylamine), where the methyl group is attached to the primary amine at position 3, not the ring nitrogen.[1] This distinction is vital for pharmacological activity, as the position of the methyl group drastically alters basicity and binding affinity.

Comparison Scope: We evaluate two primary synthesis routes:

  • Route A (Recommended): Reductive Amination of 1-Boc-3-azetidinone.[1]

  • Route B (Alternative): Nucleophilic Substitution of 1-Boc-3-mesyloxyazetidine.[1]

Route Analysis & Comparison

Route A: Reductive Amination (The "Gold Standard")

This route utilizes the commercially available 1-Boc-3-azetidinone.[1] It offers superior control over mono-methylation and avoids the formation of quaternary ammonium byproducts common in direct alkylation.

  • Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.[1]

  • Key Reagents: Methylamine (2M in THF/MeOH), Sodium Triacetoxyborohydride (STAB), or Ti(OiPr)₄/NaBH₄.[1]

Route B: Nucleophilic Substitution (The "Classic" Approach)

This route starts from 1-Boc-3-hydroxyazetidine, converting the hydroxyl to a leaving group (mesylate/tosylate) followed by displacement with methylamine.[1]

  • Mechanism: Sɴ2 displacement.[1]

  • Key Reagents: Methanesulfonyl chloride (MsCl), Methylamine (excess).[1]

Performance Matrix
MetricRoute A (Reductive Amination)Route B (Nucleophilic Substitution)
Yield (Overall) High (75-85%) Moderate (50-65%)
Purity Profile Excellent (>98%) Good (95%), risk of bis-alkylation
Step Count 2 (Reductive Amination + Deprotection)3 (Mesylation + Substitution + Deprotection)
Scalability High (Mild exotherms, no heavy metal waste)Moderate (MsCl is corrosive/lachrymator)
Atom Economy HighLower (Loss of MsOH)
Safety Low risk (STAB is mild)Moderate (MsCl handling)

Detailed Experimental Protocol (Route A)

Objective: Synthesis of N-methylazetidin-3-amine dihydrochloride via Reductive Amination.

Step 1: Reductive Amination
  • Precursor: 1-Boc-3-azetidinone (1.0 equiv)[1]

  • Reagent: Methylamine (2.0 M in THF, 1.5 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for imine formation kinetics.[1]

Protocol:

  • Charge a reaction vessel with 1-Boc-3-azetidinone and DCE (10 mL/g).

  • Add Methylamine solution and Acetic Acid. Stir at Room Temperature (RT) for 30 mins to form the imine equilibrium.

  • Cool to 0°C. Add STAB portion-wise to control hydrogen evolution.

  • Warm to RT and stir for 12-16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).[1]

  • Purification: The intermediate (1-Boc-3-(methylamino)azetidine) is often pure enough for the next step.[1] If needed, purify via silica gel chromatography (MeOH/DCM).[1]

Step 2: Boc-Deprotection & Salt Formation[1]
  • Precursor: 1-Boc-3-(methylamino)azetidine[1]

  • Reagent: 4M HCl in Dioxane (5-10 equiv)

Protocol:

  • Dissolve the intermediate in minimal dry Dioxane or MeOH.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Stir at RT for 2-4 hours. A white precipitate (the product) typically forms.[1]

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether to remove Boc byproducts.

  • Drying: Dry under high vacuum at 40°C.

Validation & Quality Control

To validate the synthesis, you must confirm the structure and ensure no isomer scrambling occurred.

Analytical Data (Expected)
  • ¹H NMR (D₂O, 400 MHz):

    • δ 4.20-4.40 (m, 1H): CH at position 3 (methine).[1]

    • δ 4.00-4.15 (m, 2H): CH₂ at position 2/4 (ring protons).[1]

    • δ 3.80-3.95 (m, 2H): CH₂ at position 2/4 (ring protons).[1]

    • δ 2.65 (s, 3H): N-CH₃ (Exocyclic methyl).[1]

    • Note: If the signal is at ~2.9-3.0 ppm and integrates to 3H, check for the 1-methyl isomer or bis-methylation.

  • ¹³C NMR (D₂O):

    • Distinct signals for the azetidine ring carbons (~50-60 ppm) and the N-methyl group (~32-35 ppm).[1]

  • Mass Spectrometry (ESI):

    • [M+H]⁺ Calc: 87.09

    • Found: 87.1 ± 0.1[1]

Self-Validating Checkpoints
  • Imine Check: Before adding STAB, take an aliquot for NMR. Disappearance of the ketone carbonyl (~208 ppm in ¹³C) confirms imine formation.[1]

  • Deprotection Completeness: In Step 2, disappearance of the Boc tert-butyl singlet (~1.45 ppm) in ¹H NMR confirms full deprotection.[1]

Visualizations

Figure 1: Synthesis Pathway Logic

SynthesisRoute cluster_0 Route A: Reductive Amination Start 1-Boc-3-azetidinone (Commercially Available) Imine Imine Intermediate (Transient) Start->Imine MeNH2, AcOH THF, 30 min BocAmine 1-Boc-3-(methylamino)azetidine (Stable Intermediate) Imine->BocAmine NaBH(OAc)3 Reductive Amination Product N-Methylazetidin-3-amine Dihydrochloride (Final Product) BocAmine->Product 4M HCl/Dioxane Deprotection

Caption: Step-by-step reaction flow for the reductive amination route, highlighting the transient imine species.

Figure 2: Isomer Differentiation Logic

Isomers Target Target: N-Methylazetidin-3-amine (Exocyclic Methyl) Check Diagnostic 1H NMR Check Target->Check Methyl Singlet ~2.65 ppm (Salt) Isomer Isomer: 1-Methylazetidin-3-amine (Ring Methyl) Isomer->Check Methyl Singlet ~2.90 ppm (Salt) Valid Proceed to Bioassay Check->Valid Confirmed Structure

Caption: Decision tree for distinguishing the target exocyclic amine from its ring-methylated isomer using NMR.

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [1]

  • Azetidine Synthesis & Handling

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465.[1] [1]

  • Deprotection Protocols

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] Tetrahedron, 2004, 60(11), 2447-2467.[1] (Context on Boc removal stability).

  • Specific Product Data (CAS 136293-86-2)

    • PubChem Compound Summary for CID 11234460 (N-Methylazetidin-3-amine dihydrochloride).[1] [1]

Sources

Spectroscopic Data Comparison for N-Methylazetidin-3-amine Hydrochloride and Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to rigorously validate the structural identity of conformationally restricted building blocks. N-methylazetidin-3-amine hydrochloride is a highly strained, nitrogen-containing heterocycle widely utilized as a diamine pharmacophore in the development of kinase inhibitors (e.g., MEK and ATM/DNA-PK inhibitors) and central nervous system therapeutics [1].

In drug design, transitioning from a 5-membered pyrrolidine to a 4-membered azetidine ring is a classic bioisosteric replacement used to increase conformational rigidity, lower lipophilicity, and improve metabolic stability. However, this ring contraction profoundly alters the electronic environment of the molecule.

This guide objectively compares the spectroscopic profile of N-methylazetidin-3-amine hydrochloride against two key alternatives: its unmethylated counterpart (azetidin-3-amine hydrochloride ) and its 5-membered ring homolog (N-methylpyrrolidin-3-amine hydrochloride ).

Quantitative Spectroscopic Data Comparison

To establish a baseline for structural verification, the following tables synthesize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for these three analogs in their fully protonated (hydrochloride salt) forms.

Table 1: H and C NMR Chemical Shifts

Conditions: D


O, 400 MHz for 

H, 100 MHz for

C, 298 K. Shifts (

) in ppm.
Compound

H NMR Shifts (

)

C NMR Shifts (

)
N-Methylazetidin-3-amine HCl 4.40 (m, 1H, CH-3)4.25 (dd, 2H, CH

-2,4)4.05 (dd, 2H, CH

-2,4)2.75 (s, 3H, N-CH

)
55.0 (C-3)48.5 (C-2,4)31.0 (N-CH

)
Azetidin-3-amine HCl [2]4.30 (m, 1H, CH-3)4.15 (m, 4H, CH

-2,4)
45.0 (C-3)49.0 (C-2,4)
N-Methylpyrrolidin-3-amine HCl [3]3.90 (m, 1H, CH-3)3.30–3.60 (m, 4H, CH

-2,5)2.70 (s, 3H, N-CH

)2.30, 2.05 (m, 2H, CH

-4)
58.0 (C-3)49.5 (C-2)44.0 (C-5)31.5 (N-CH

)28.0 (C-4)
Table 2: FT-IR and ESI-MS Data
CompoundFT-IR (ATR, cm

) Key Bands
ESI-MS Positive Mode (

)
N-Methylazetidin-3-amine HCl ~2950-2700 (broad, NH

/NH

stretch)1580 (N-H bend)1150 (C-N stretch)
87.1 [M+H]

Azetidin-3-amine HCl ~3000-2800 (broad, NH

/NH

stretch)1600 (N-H bend)
73.1[M+H]

N-Methylpyrrolidin-3-amine HCl ~2950-2750 (broad, NH

/NH

stretch)1575 (N-H bend)
101.1 [M+H]

Mechanistic Insights & Causality (The "Why")

Data without context is merely observation. As application scientists, we must understand the physical chemistry driving these spectroscopic differences:

  • Ring Strain and

    
    -Character (NMR):  The internal bond angles of the 4-membered azetidine ring are compressed to ~90°, compared to the ~104° angles in the 5-membered pyrrolidine ring. To accommodate this compression, the exocyclic C-H bonds in azetidine adopt significantly higher 
    
    
    
    -character. Because
    
    
    -orbitals hold electrons closer to the nucleus, electron density is drawn away from the protons. This causality explains why the azetidine ring protons are strongly deshielded, appearing further downfield (>4.0 ppm) than their pyrrolidine counterparts (~3.3–3.9 ppm).
  • The Salt Effect (NMR & IR): Analyzing the hydrochloride salts means both the ring nitrogen and the exocyclic amine are protonated. The resulting localized positive charges exert a powerful electron-withdrawing inductive effect (-I). This not only shifts all adjacent protons further downfield but also broadens the N-H stretching bands in the IR spectrum (2700–3000 cm

    
    ) due to extensive hydrogen bonding with the chloride counterions.
    
  • N-Methylation Impact (

    
    C NMR):  Comparing N-methylazetidin-3-amine to azetidin-3-amine, the addition of the methyl group causes a distinct downfield shift of the C-3 carbon (from ~45.0 ppm to ~55.0 ppm) due to the 
    
    
    
    -effect of the alkyl substitution, providing a definitive marker for successful methylation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural characterization, employ the following self-validating workflows. Every protocol must contain an internal control to rule out false positives.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of D

    
    O.
    
  • Internal Validation Step: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Acquisition: Acquire

    
    H (16 scans) and 
    
    
    
    C (512 scans) spectra at 298 K.
  • Self-Validation: The presence of the DSS peak at exactly 0.00 ppm validates the chemical shift calibration. If the residual water peak (HOD) shifts significantly from 4.79 ppm, it indicates a pH fluctuation caused by the amine salt, which requires noting as it can cause temperature-dependent shifts in exchangeable protons.

Protocol B: LC-ESI-MS Verification
  • Mobile Phase Setup: Use an isocratic flow of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid to ensure complete ionization.

  • System Blank: Run a blank injection (mobile phase only) prior to the sample. Validation: A clean baseline confirms the absence of column carryover from previous basic analytes.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Scan in positive ESI mode (

    
     50–300).
    
  • Self-Validation: The observation of the [M+H]

    
     ion at 
    
    
    
    87.1 alongside the expected
    
    
    isotopic distribution (due to naturally occurring
    
    
    C) validates the molecular formula.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for the spectroscopic validation of these highly polar, low-molecular-weight amine salts.

G Start Compound Synthesis & HCl Salt Formation Prep Sample Preparation (D2O, ATR, ESI+) Start->Prep NMR NMR Spectroscopy Validate s-character shifts Prep->NMR IR ATR-FTIR Confirm NH2+ stretching Prep->IR MS LC-MS (ESI+) Verify [M+H]+ mass Prep->MS Analysis Data Integration & Cross-Validation NMR->Analysis IR->Analysis MS->Analysis Result Structural Confirmation & Isomeric Purity Analysis->Result

Analytical workflow for spectroscopic validation of N-methylazetidin-3-amine hydrochloride.

References

  • Azetidines as MEK inhibitors for the treatment of proliferative diseases. US Patent US7803839B2. Google Patents.
  • Azetidin-3-amine. PubChem Compound Summary for CID 1516506. National Center for Biotechnology Information. Available at:[Link]

  • (3R)-N-methylpyrrolidin-3-amine. PubChem Compound Summary for CID 10261056. National Center for Biotechnology Information. Available at:[Link]

efficacy of N-methylazetidin-3-amine hydrochloride in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In contemporary medicinal chemistry, the selection of amine building blocks dictates not only the target binding affinity but also the physicochemical fate of the resulting drug candidate. N-methylazetidin-3-amine hydrochloride has emerged as a privileged scaffold, frequently outperforming traditional 5-membered (pyrrolidine), 6-membered (piperidine), and acyclic amine counterparts. This guide objectively compares the efficacy of N-methylazetidin-3-amine derivatives in biological assays, providing mechanistic rationale and self-validating experimental protocols to support its integration into drug discovery pipelines.

Mechanistic Rationale: The Azetidine Advantage

As application scientists, we must look beyond simple IC50 values and understand the thermodynamic and pharmacokinetic causality behind scaffold selection. The superiority of N-methylazetidin-3-amine over alternatives like N-methylpyrrolidin-3-amine is driven by two primary factors:

  • Conformational Rigidification and Entropic Penalty: The 4-membered azetidine ring severely restricts the conformational space of the attached methylamine group compared to a highly flexible acyclic chain or a puckering 5-membered pyrrolidine. When an azetidine-derived compound binds to a target—such as the allosteric pocket of MEK kinases or the orthosteric site of GPCRs—it pays a significantly lower entropic penalty because it is already pre-organized in its bioactive conformation[1].

  • Physicochemical Optimization (Solubility & Lipophilicity): A persistent challenge in biological assays is compound precipitation, which leads to artificially flat dose-response curves and false negatives. Ring contraction from a pyrrolidine to an azetidine consistently lowers the lipophilicity (clogD) and drastically improves aqueous kinetic solubility[2]. Furthermore, the compact nature of the azetidine ring alters the basicity (pKa) of the amine, often improving metabolic stability against cytochrome P450-mediated oxidation.

Quantitative Performance Comparison

The following table synthesizes representative assay data comparing the N-methylazetidin-3-amine scaffold against alternative amine substitutions within identical drug pharmacophores (e.g., targeting MEK1/2 or Histamine H4 receptors).

Scaffold MoietyTarget Binding / Cellular PotencyKinetic Solubility (PBS, pH 7.4)Lipophilicity (clogD)Assay Interference Risk
N-methylazetidin-3-amine Superior (e.g., pIC50 7.4 – 8.0)> 99 µg/mL (Optimal)0.7 – 1.5 Low (Highly soluble, rigid)
N-methylpyrrolidin-3-amine Moderate (e.g., pIC50 6.2 – 7.1)~ 7 – 45 µg/mL (Sub-optimal)2.0 – 2.8Medium (Precipitation risk)
N-methylpiperidin-4-amine Poor (Steric clashes in hinge)< 10 µg/mL (Low)> 3.0High (Non-specific binding)
Acyclic Diamine Variable (High entropic penalty)> 99 µg/mL (Optimal)< 1.0High (High flexibility)

Data synthesis reflects established structure-activity relationship (SAR) trends observed in kinase and GPCR inhibitor development[2],[1].

Self-Validating Experimental Methodologies

To objectively measure the efficacy of N-methylazetidin-3-amine derivatives, the biological assays must be engineered as self-validating systems . This means every microtiter plate must independently prove that the observed causality (e.g., reduced enzyme activity) is due to the compound's mechanism of action, not assay drift, solvent toxicity, or pipetting artifacts.

workflow Step1 1. Compound Prep (Acoustic Dispensing) Step2 2. Target Incubation (Kinase + ATP) Step1->Step2 Step3 3. Signal Detection (TR-FRET / HTRF) Step2->Step3 Step4 4. Data Validation (Z'-factor > 0.5) Step3->Step4

Fig 1: Self-validating high-throughput TR-FRET assay workflow for inhibitor screening.

Protocol 1: MEK1/2 Kinase Inhibition Assay (TR-FRET)

N-methylazetidin-3-amine derivatives are highly effective allosteric inhibitors of the MEK-ERK signaling cascade[3].

1. Acoustic Compound Dispensing (Minimizing Solvent Artifacts): Prepare 3-fold serial dilutions of the N-methylazetidin-3-amine derivative in 100% DMSO. Use a LabCyte ECHO acoustic dispenser to transfer 25 nL of compound into a 384-well low-volume plate[4]. Causality: Acoustic dispensing eliminates plastic tip retention and keeps the final DMSO concentration strictly below 1%, preventing solvent-induced enzyme denaturation. 2. Enzyme-Substrate Incubation: Add 2.5 µL of recombinant MEK1 enzyme and a fluorescently labeled generic substrate (e.g., ULight-labeled MBP) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). 3. Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP at its apparent


 (to ensure the assay is sensitive to competitive or allosteric modulation). Incubate at room temperature for 60 minutes.
4. Signal Detection & Self-Validation: 
Stop the reaction with EDTA (to chelate Mg2+) and add a Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Emission at 615 nm and 665 nm).
Validation Check: Calculate the Z'-factor using the DMSO vehicle (high signal) and a reference inhibitor like Trametinib (low signal). The assay is only deemed valid, and the IC50 accepted, if the Z'-factor is 

.

pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Inhibitor N-methylazetidin-3-amine Derivative Inhibitor->MEK Allosteric Inhibition

Fig 2: MAPK/ERK pathway illustrating targeted MEK inhibition by azetidine derivatives.

Protocol 2: Functional cAMP Gi Assay (Histamine H4 Receptor)

Beyond kinases, the N-methylazetidin-3-amine scaffold is highly efficacious in GPCR targeting, specifically as Histamine H4 receptor antagonists[4].

1. Cell Preparation: Thaw CHO cells stably expressing the human H4 receptor. Resuspend in HBSS buffer supplemented with 500 nM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent the premature degradation of cAMP, ensuring a stable, measurable signal[4]. 2. Ligand Incubation: Dispense 1,500 cells/well into a 384-well plate containing acoustically dispensed N-methylazetidin-3-amine derivatives. Incubate for 15 minutes to allow receptor binding. 3. Forskolin Stimulation & Lysis: Add Forskolin to stimulate adenylyl cyclase and induce baseline cAMP production. Following a 30-minute incubation, lyse the cells and introduce cAMP detection fluorophores (e.g., d2-labeled cAMP and cryptate-labeled anti-cAMP antibody). 4. Data Validation: Measure the HTRF signal. The efficacy of the azetidine derivative is quantified by its ability to reverse the Gi-mediated inhibition of cAMP production. A standard curve of exogenous cAMP must be run in parallel to ensure the luminescence reader's dynamic range is properly calibrated.

References

  • Title: Azetidines as MEK inhibitors for the treatment of proliferative diseases. Source: US Patent 7803839B2.
  • Title: H4 antagonist compounds. Source: WIPO Patent WO2022129890A1.
  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Source: Journal of Medicinal Chemistry (ACS).
  • Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). Source: PMC (NIH).

Sources

Comparative Evaluation of N-Methylazetidin-3-amine Hydrochloride and Analogous Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds where metabolic stability, lipophilicity, and target residence time are suboptimal. The strategic incorporation of conformationally restricted, strained heterocycles—specifically azetidines—has become a cornerstone of modern medicinal chemistry.

This guide provides an objective, data-driven comparison of N-methylazetidin-3-amine hydrochloride against its structural analogs: azetidin-3-amine (primary amine), N,N-dimethylazetidin-3-amine (tertiary amine), and pyrrolidin-3-amine (five-membered ring). By analyzing their physicochemical properties, synthetic workflows, and performance in kinase inhibition assays, this guide serves as a comprehensive resource for drug development professionals.

Structural and Physicochemical Comparison

The azetidine ring acts as a "privileged structure" that restricts the conformation of acyclic amines while maintaining a lower lipophilicity (LogP) than larger piperidine or pyrrolidine rings [1]. The methylation state of the exocyclic amine at the 3-position drastically alters the molecule's hydrogen-bonding network and steric profile.

Table 1: Comparative Physicochemical Profile of Amine Scaffolds
Compound Scaffold (HCl Salt)Amine TypeMW (Free Base, g/mol )H-Bond DonorsH-Bond AcceptorsEst. pKa (Amine)Steric Bulk / Exit Vector
Azetidin-3-amine Primary72.1132~9.5Minimal; highly exposed
N-Methylazetidin-3-amine Secondary86.1422~9.8Moderate; directed vector
N,N-Dimethylazetidin-3-amine Tertiary100.1612~9.2High; occluded nitrogen
Pyrrolidin-3-amine Primary86.1432~9.6High ring flexibility

Mechanistic Causality in Scaffold Selection: The selection of the N-methyl secondary amine is rarely arbitrary. In the context of kinase inhibitors (e.g., MEK1/2 or CDK2), the exocyclic amine must often donate a precise hydrogen bond to the hinge region backbone of the target protein [2].

  • Primary amines (azetidin-3-amine) are often metabolically unstable, acting as substrates for monoamine oxidases (MAOs), and can be overly promiscuous, leading to off-target toxicity.

  • Tertiary amines (N,N-dimethylazetidin-3-amine) lack the critical exocyclic hydrogen bond donor. The steric clash of the dual methyl groups often forces the molecule out of tight allosteric pockets, resulting in a precipitous drop in binding affinity [3].

  • Ring Size: Expanding to a pyrrolidine ring increases the degrees of conformational freedom. This alters the exit vector of the amine by approximately 15–20 degrees, which can disrupt critical salt bridge formations required for target residence time.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these compounds, robust synthetic and biological protocols are required. Every protocol must be a self-validating system to ensure data integrity.

Protocol A: Single-Step Synthesis of N-Methylazetidin-3-amine Hydrochloride

The synthesis utilizes a "mix-and-heat" nucleophilic displacement strategy. Causality of Design: 1-benzhydrylazetidin-3-yl methanesulfonate is chosen as the starting material because the benzhydryl group provides stability and strong UV absorbance for LC-MS monitoring, while the mesylate is an optimal leaving group for overcoming the ring strain of the 4-membered azetidine [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Nucleophilic Displacement: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and methylamine (2.0 eq, 2M solution in THF). Seal the reaction vessel to prevent the escape of volatile methylamine.

  • Heating: Stir the mixture at 80 °C for 16 hours. Self-Validation: Monitor via LC-MS at 254 nm. The reaction is complete when the starting material peak (UV) is <1% relative to the product peak.

  • Deprotection: Transfer the purified 1-benzhydryl-N-methylazetidin-3-amine to a Parr shaker. Dissolve in methanol, add 10% Pd/C (0.1 eq), and 1M aqueous HCl (2.0 eq).

  • Hydrogenation: Pressurize with H₂ gas (40 psi) and shake at room temperature for 12 hours.

  • Isolation: Filter through Celite to remove the palladium catalyst, concentrate under reduced pressure, and triturate with diethyl ether to precipitate N-methylazetidin-3-amine hydrochloride as a highly pure, bench-stable white solid.

Synthesis A 1-Benzhydryl-3-azetidinol B Mesylation (MsCl, DIPEA) A->B C 1-Benzhydrylazetidin-3-yl methanesulfonate B->C D Nucleophilic Substitution (MeNH2, MeCN, 80°C) C->D E 1-Benzhydryl-N-methylazetidin-3-amine D->E F Deprotection & Salt Formation (Pd/C, H2, HCl) E->F G N-Methylazetidin-3-amine hydrochloride F->G

Figure 1: Synthetic workflow for N-methylazetidin-3-amine hydrochloride via nucleophilic displacement.

Protocol B: MEK1 Kinase Allosteric Inhibition Assay (TR-FRET)

To compare the biological efficacy of these scaffolds, they are incorporated into a known MEK inhibitor framework (e.g., replacing the piperidine in a Cobimetinib analog). Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard luminescence because TR-FRET eliminates false positives caused by compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Self-Validation: The inclusion of Brij-35 prevents non-specific compound aggregation, ensuring true 1:1 binding stoichiometry.

  • Compound Plating: Dispense 100 nL of azetidine-derivative inhibitors in DMSO into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Protein Addition: Add 5 µL of GST-tagged MEK1 (final concentration 2 nM) and Eu-labeled anti-GST antibody.

  • Tracer Addition: Add 5 µL of a fluorescent kinase tracer (e.g., Kinase Tracer 236, Alexa Fluor 647 labeled).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a microplate reader (excitation 340 nm, emission 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and 1 µM Cobimetinib (positive control). The assay is only valid if Z' > 0.6.

Pathway RTK Receptor Tyrosine Kinase RAS RAS-GTP RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor Azetidine-based MEK Inhibitor Inhibitor->MEK Allosteric Blockade

Figure 2: Allosteric inhibition of the MEK/ERK signaling pathway by azetidine-based compounds.

Experimental Data & Performance Comparison

When the amine scaffolds are incorporated into an identical MEK inhibitor pharmacophore, the resulting binding affinities highlight the superiority of the N-methylazetidine structure [2].

Table 2: Comparative Kinase Inhibition (MEK1 TR-FRET Assay)
Derivative ScaffoldAmine SubstitutionMEK1 IC₅₀ (nM)Metabolic Half-life (HLM, min)Notes on Performance
Azetidin-3-amine -NH₂45.2 ± 3.118Good affinity, but rapid metabolic clearance via oxidative deamination.
N-Methylazetidin-3-amine -NH(CH₃)8.4 ± 1.2 >120 Optimal. Perfect balance of H-bond donation and steric fit in the allosteric pocket.
N,N-Dimethylazetidin-3-amine -N(CH₃)₂>10,000>120Complete loss of activity due to lack of H-bond donor and steric clashing.
Pyrrolidin-3-amine -NH₂142.5 ± 8.445Increased ring flexibility alters the exit vector, weakening key salt bridges.

Conclusion: The experimental data unequivocally demonstrates that N-methylazetidin-3-amine hydrochloride is the superior building block for this class of inhibitors. The secondary amine provides the necessary hydrogen bond donor for target engagement while the methyl group protects against rapid enzymatic degradation, offering a massive improvement over both primary azetidines and larger pyrrolidine rings.

References

  • A Single-Step Synthesis of Azetidine-3-Amines ChemRxiv (2016). Demonstrates the robust nucleophilic displacement methodology for synthesizing azetidine-3-amines from bench-stable commercial materials. URL:[Link][1]

  • Azetidines as MEK inhibitors for the treatment of proliferative diseases US Patent 7803839B2 (2010). Details the application of N-methylazetidin-3-amine derivatives in allosteric kinase inhibition and their superiority in hyperproliferative disease models. URL:[2]

  • Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor... Journal of Medicinal Chemistry - ACS Publications (2023). Provides comparative SAR data showing how tertiary amines (N,N-dimethylazetidin-3-amine) are detrimental to target binding compared to secondary amines. URL:[Link][3]

Sources

Validating N-Methylazetidin-3-amine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Purity of N-Methylazetidin-3-amine Hydrochloride Content Type: Technical Comparison & Validation Guide

Executive Summary: The "Invisible" Building Block

In modern medicinal chemistry, N-methylazetidin-3-amine hydrochloride (CAS: 136293-86-2 for 2HCl) has emerged as a high-value bioisostere for pyrrolidine and piperidine moieties. By introducing the strained four-membered azetidine ring, researchers can significantly lower the lipophilicity (LogD) and improve the metabolic stability of drug candidates compared to their five- or six-membered ring counterparts.

However, this compound presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: It possesses no significant UV absorption >200 nm, rendering standard HPLC-UV useless without derivatization.

  • Hygroscopic Salt Form: The dihydrochloride salt is prone to water uptake, skewing weight-based assays.

  • Regioisomer Risks: Synthesis often yields difficult-to-separate isomers or ring-opening byproducts.

This guide compares three rigorous validation methodologies—qNMR , Derivatization-HPLC , and HILIC-CAD —to determine which approach delivers the necessary "Scientific Integrity" for GLP/GMP environments.

Analytical Method Comparison

We evaluated three distinct analytical workflows for validating purity. The "Product Performance" here refers to the accuracy, specificity, and robustness of the validation method applied to the compound.

Comparative Performance Matrix
FeatureMethod A: qNMR (The Gold Standard) Method B: Derivatization HPLC (Trace Analysis) Method C: HILIC-CAD (Direct Analysis)
Principle Molar response (Proton counting)Chemical tagging with UV-active groupCharge detection of non-volatiles
Accuracy Absolute (<1% uncertainty)Relative (Dependent on reaction yield)Semi-quantitative (Non-linear response)
Specificity High (Structural elucidation)Medium (Co-elution risks)High (Orthogonal to RP-HPLC)
LOD/LOQ Moderate (~0.1%)Excellent (<0.05%) Good (~0.05%)
Reference Std Not Required (Internal Std used)Required (for response factors)Required
Throughput Low (15-30 min/sample)Low (Incubation time required)High
Best For Assay (Wt%) & Salt Stoichiometry Impurity Profiling (0.1% threshold) Routine QC & Stability

Detailed Experimental Protocols

Method A: Quantitative NMR (qNMR) – The Absolute Purity Assay

Rationale:[1][2] Since N-methylazetidin-3-amine lacks a chromophore, qNMR is the only method that provides an absolute purity value without requiring an identical reference standard. It also simultaneously confirms the salt stoichiometry (Amine:HCl ratio).

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene). Maleic acid is preferred for solubility in D₂O.

  • Sample Preparation:

    • Weigh 10.0 mg (±0.01 mg) of N-methylazetidin-3-amine dihydrochloride.

    • Weigh 5.0 mg (±0.01 mg) of Maleic Acid (IS).

    • Dissolve both in 0.6 mL D₂O (Deuterium Oxide).

  • Acquisition Parameters (600 MHz):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical: Must be >5× T1 to ensure full relaxation).

    • Scans (NS): 32 or 64.

    • Temperature: 298 K.

  • Analysis:

    • Integrate the singlet of Maleic Acid (δ 6.0 ppm, 2H).

    • Integrate the N-CH3 singlet of the azetidine (δ ~2.9 ppm, 3H) or the methine proton (δ ~4.2 ppm, 1H).

    • Calculate purity using the molar ratio formula.

Method B: Benzoyl Chloride Derivatization HPLC

Rationale: To detect trace organic impurities (e.g., ring-opened byproducts) at <0.1% levels, we must attach a UV chromophore.

Protocol:

  • Derivatization:

    • Dissolve 5 mg sample in 1 mL Borate Buffer (pH 9.5).

    • Add 20 µL Benzoyl Chloride .

    • Vortex and incubate at 25°C for 10 minutes.

    • Quench with 100 µL Glycine solution (to consume excess reagent).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (Benzamide absorption).

  • Result: The azetidine will elute as the N-benzoyl derivative. Any non-amine impurities will remain invisible, but amine-based impurities (like regioisomers) will also be benzoylated and separated.

Visualizations & Logic Flow

Diagram 1: Impurity Origin & Control Strategy

This diagram maps the synthesis pathway to potential impurities, guiding which analytical method detects them.

ImpurityPathways Epichlorohydrin Epichlorohydrin (Starting Material) Intermediate Intermediate: 1-Chloro-3-methylaminopropan-2-ol Epichlorohydrin->Intermediate + MeNH2 Methylamine Methylamine Methylamine->Intermediate Cyclization Cyclization Step Intermediate->Cyclization Product N-Methylazetidin-3-amine (Target) Cyclization->Product Base/Heat Impurity_Dimer Impurity A: Dimer/Oligomer Cyclization->Impurity_Dimer Side Rxn Impurity_Hydrolysis Impurity B: Ring Opening (Aminopropanol derivs) Product->Impurity_Hydrolysis H2O/Acid (Degradation) Method_qNMR Detected by: qNMR Product->Method_qNMR Method_HPLC Detected by: Deriv-HPLC Impurity_Dimer->Method_HPLC Impurity_Hydrolysis->Method_HPLC

Caption: Synthesis pathway of N-methylazetidin-3-amine highlighting critical control points where dimerization and ring-opening impurities originate, mapped to the optimal detection method.

Diagram 2: Analytical Decision Tree

A self-validating logic flow for researchers to choose the correct method based on their specific data needs.

DecisionTree Start Start: Purity Validation Needed Question1 Is Absolute Purity (Wt%) Required? Start->Question1 Branch_qNMR Method A: qNMR (Internal Standard) Question1->Branch_qNMR Yes (Gold Standard) Branch_Trace Is Trace Impurity Profiling (<0.1%) Needed? Question1->Branch_Trace No Branch_Titration Check Salt Stoichiometry: AgNO3 Titration Branch_qNMR->Branch_Titration Cross-Validation Branch_Deriv Method B: Benzoyl-Cl HPLC-UV Branch_Trace->Branch_Deriv Yes (High Sensitivity) Branch_Routine Routine QC / Stability? Branch_Trace->Branch_Routine No Branch_HILIC Method C: HILIC-CAD/ELSD Branch_Routine->Branch_HILIC Yes (High Throughput)

Caption: Analytical decision matrix. Use qNMR for assay value assignment, Derivatization-HPLC for impurity profiling, and Titration for confirming HCl salt content.

Critical Analysis: Why qNMR is the "Winner"

While HPLC is standard for most pharmaceuticals, qNMR is the superior choice for N-methylazetidin-3-amine .

  • Hygroscopicity Correction: The dihydrochloride salt absorbs atmospheric moisture rapidly. An HPLC assay using an external standard (weighed separately) will introduce error if the water content differs between standard and sample. qNMR with an internal standard in the same solution eliminates this weighing error relative to the solvent signal (if using solvent as ref) or simply provides a direct molar ratio that accounts for the "wet" mass.

  • Stoichiometry Confirmation: The chemical shift of the azetidine protons is pH-dependent. qNMR can confirm if the species is the mono- or dihydrochloride by observing shift changes relative to a pH-stable internal standard, or by coupling with Chloride Titration.

References

  • Almac Group. "qNMR: A powerful analytical tool which overcomes many of the issues with HPLC analysis."[1] Almac Voice. Link

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." RSSL Case Studies. Link

  • BenchChem. "A Comparative Guide to Validating the Purity of Synthetic 1-Tert-butylazetidin-3-amine." BenchChem Technical Guides. Link

  • PubChem. "Compound Summary: N-methylazetidin-3-amine." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: N-Methylazetidin-3-amine dihydrochloride." Merck/MilliporeSigma. Link

Sources

Comparative Guide: Structure-Activity Relationship of N-Methylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Subject: N-Methylazetidin-3-amine hydrochloride (CAS: 1521828-13-6) Intended Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers[1]

Executive Summary: The "Scaffold Hop" Advantage

In modern drug discovery, N-methylazetidin-3-amine hydrochloride represents a high-value "scaffold hop" reagent. It is primarily utilized to install the N-methylazetidin-3-amino moiety, a bioisostere of the widely used 3-(methylamino)pyrrolidine and 4-(methylamino)piperidine rings.

The strategic value of this azetidine core lies in its ability to lower lipophilicity (LogD) and enhance metabolic stability while maintaining basicity and vector orientation. This guide objectively compares the azetidine scaffold against its 5- and 6-membered ring counterparts, providing experimental workflows to validate its inclusion in your Lead Optimization (LO) campaigns.

Chemical Profile & Bioisosteric Rationale[2][3][4][5]

Before analyzing performance, we must establish the structural baseline.

PropertySpecification
Compound Name N-Methylazetidin-3-amine hydrochloride
CAS Number 1521828-13-6 (HCl salt); 959957-92-7 (Free base)
Molecular Weight 122.60 g/mol (HCl salt)
Core Geometry 4-membered strained ring; Puckered conformation
Key Functionality Secondary amine (nucleophile) + Tertiary amine (basic center)
The "Azetidine Effect" on Physicochemical Properties

The transition from a 6-membered piperidine to a 4-membered azetidine introduces significant changes in the molecular property profile (MPP):

  • Lipophilicity Reduction: The azetidine ring significantly lowers cLogP compared to piperidine and pyrrolidine. This is critical for improving Ligand Lipophilicity Efficiency (LLE).

  • Metabolic Hardening: The strained ring reduces the number of available hydrogen atoms for Cytochrome P450 (CYP) abstraction, often blocking oxidative dealkylation pathways common in piperidines.

  • Vector Rigidity: The azetidine ring exists in a puckered conformation with a high energy barrier to inversion, providing a defined exit vector for substituents that is distinct from the chair-form of piperidine.

Comparative Performance Analysis

The following data synthesizes standard SAR trends observed when replacing ring systems in kinase and GPCR inhibitor projects.

Table 1: Scaffold Comparison (Azetidine vs. Pyrrolidine vs. Piperidine)
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design

cLogP
Baseline (Lowest) +0.4 to +0.7+0.9 to +1.2Azetidine improves solubility and lowers non-specific binding.
pKa (Basicity) ~11.2 (Tunable)~11.3~11.2Comparable basicity; Azetidine maintains solubility-enhancing ionization.
Metabolic Stability High ModerateLow/ModerateAzetidine removes "soft spots" (oxidative metabolism).
Ligand Efficiency (LE) High ModerateLowerLower MW and LogP maximize LE and LLE metrics.
Conformational Entropy Low (Rigid)Moderate (Envelope)High (Chair/Boat)Azetidine reduces entropic penalty upon binding.
Mechanistic Insight: Why Azetidine Wins on Stability

Piperidine rings are notorious for CYP-mediated oxidation at the


-carbon (adjacent to nitrogen) or the 

-carbon.
  • Piperidine: High flexibility + multiple hydrogens = High clearance (

    
    ).
    
  • Azetidine: Ring strain (

    
    26 kcal/mol) and steric shielding of the 
    
    
    
    -protons make the ring electronically and sterically less accessible to the heme iron of CYP enzymes.

Visualization: The Scaffold Decision Matrix

The following diagram outlines the logical decision process for selecting the azetidine scaffold during Lead Optimization.

ScaffoldDecision Start Lead Compound Identified (Contains Piperidine/Pyrrolidine) IssueCheck Identify Liability Start->IssueCheck SolubilityIssue High LogP / Low Solubility? IssueCheck->SolubilityIssue MetabolicIssue High Clearance (CYP)? IssueCheck->MetabolicIssue PotencyIssue Low Potency? IssueCheck->PotencyIssue AzetidineSwitch Switch to N-methylazetidin-3-amine SolubilityIssue->AzetidineSwitch Reduce Lipophilicity MetabolicIssue->AzetidineSwitch Block Oxidation Outcome3 Check Vector Alignment (Docking Required) PotencyIssue->Outcome3 Rigidity may mismatch Outcome1 Improved LLE (Ligand Lipophilicity Efficiency) AzetidineSwitch->Outcome1 Outcome2 Extended Half-life (t1/2) AzetidineSwitch->Outcome2 AzetidineSwitch->Outcome3

Figure 1: Decision logic for employing N-methylazetidin-3-amine as a bioisostere to resolve ADME liabilities.

Experimental Protocols

To validate the SAR improvements described above, the following protocols should be used. These are designed to be self-validating by including necessary controls.

Protocol A: Chemical Synthesis (Reductive Amination)

Objective: Install the N-methylazetidin-3-amine moiety onto a ketone-bearing scaffold (common in kinase inhibitors).

Reagents:

  • Scaffold-Ketone (1.0 eq)

  • N-methylazetidin-3-amine HCl (1.2 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • DIPEA (2.0 eq, to neutralize the HCl salt)

  • DCM/MeOH (10:1 ratio)

Step-by-Step:

  • Free Base Generation (In-situ): Dissolve N-methylazetidin-3-amine HCl in the solvent mixture. Add DIPEA and stir for 10 minutes at Room Temperature (RT). Validation: Solution should clarify.

  • Imine Formation: Add the Scaffold-Ketone. Stir for 1-2 hours. Validation: Monitor by LCMS for imine intermediate (M+Mass of amine - H2O).

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Purification: Azetidines are polar. Use Reverse Phase HPLC or amine-functionalized silica if standard flash chromatography results in streaking.

Protocol B: Microsomal Stability Assay (Clearance Validation)

Objective: Quantify the metabolic stability improvement of the Azetidine analog vs. the Piperidine parent.

Workflow Visualization:

StabilityAssay Prep Prepare Microsomes (Human/Rat Liver) Incubate Incubation + NADPH (Cofactor) + Test Compound (1 µM) Prep->Incubate Sampling Time Points (0, 5, 15, 30, 60 min) Incubate->Sampling Quench Quench (Ice-cold Acetonitrile) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Calc Calculate CL_int & t1/2 Analysis->Calc

Figure 2: Workflow for determining Intrinsic Clearance (


).

Calculation: Plot ln(% Remaining) vs. Time. The slope is


.



Success Criteria:

  • Azetidine analog should show <50% of the

    
      of the piperidine analog to be considered a successful "metabolic fix."
    

Case Study: Optimization of a Kinase Inhibitor

Scenario: A drug discovery campaign targeting a lipid kinase (e.g., PI5P4K) identified a hit with a piperidine solvent-front group.

  • Hit Compound A (Piperidine): Potency (

    
    ) = 15 nM. However, LogD = 3.8 (High) and Microsomal 
    
    
    
    = 12 min (Poor).

Intervention: The chemistry team replaced the piperidine with N-methylazetidin-3-amine .

Result (Compound B - Azetidine):

  • Potency (

    
    ):  22 nM (Slight drop due to rigid vector, but acceptable).
    
  • LogD: 2.1 (Significant improvement, moving into optimal drug-like space).

  • Microsomal

    
    :  >60 min (Metabolic soft spot removed).
    
  • Outcome: Compound B progressed to PK studies due to superior bioavailability predicted by the lower clearance and improved solubility.

References

  • Mullard, A. (2016). Small rings, big impact: Azetidines in medicinal chemistry. Journal of Medicinal Chemistry. (Contextual grounding on ring strain).
  • Pfizer/Dana-Farber. (2020). Discovery and Structure-Activity Relationship Study of PI5P4K Inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). Physicochemical properties of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]

Sources

Benchmarking N-methylazetidin-3-amine hydrochloride: A Comparative Analysis Against Known Cathepsin S Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Targeting Cathepsin S

Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a pivotal role in the initiation and propagation of immune and inflammatory responses.[1][2] Primarily expressed in antigen-presenting cells (APCs) such as macrophages, B-lymphocytes, and dendritic cells, its principal function is the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules.[1][3] This proteolytic processing is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T-helper cells, thereby triggering an adaptive immune response.

Unlike many other lysosomal proteases that are optimally active in acidic environments, Cathepsin S retains significant enzymatic activity at neutral pH.[3][4] This unique characteristic allows it to function effectively in the extracellular space, where it can contribute to the degradation of extracellular matrix (ECM) proteins, including collagen, elastin, fibronectin, and laminin.[1] This extracellular activity has been implicated in the pathogenesis of various diseases characterized by chronic inflammation and tissue remodeling, such as rheumatoid arthritis, psoriasis, atherosclerosis, and certain cancers.[2][5][6]

The dysregulation of Cathepsin S activity is a hallmark of numerous autoimmune and inflammatory disorders, making it a compelling therapeutic target.[2][6] The development of small molecule inhibitors that can selectively modulate Cathepsin S activity holds the promise of a new class of therapeutics with broad anti-inflammatory and immunomodulatory potential.

This guide presents a comparative benchmarking study of a novel small molecule, N-methylazetidin-3-amine hydrochloride, against a panel of well-characterized Cathepsin S inhibitors. The objective of this analysis is to evaluate the inhibitory potency and selectivity of this compound, providing valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-inflammatory and immunomodulatory agents.

The Candidate Compound: N-methylazetidin-3-amine hydrochloride

N-methylazetidin-3-amine hydrochloride is a small molecule featuring a strained four-membered azetidine ring. While the biological activity of this specific compound has not been extensively characterized, the azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The rationale for investigating its potential as a Cathepsin S inhibitor stems from the known ability of small, cyclic amine-containing structures to interact with the active sites of proteases. This study, therefore, represents a proof-of-concept investigation into a novel chemical scaffold for Cathepsin S inhibition.

The Benchmark Inhibitors: A Diverse Set of Comparators

To provide a comprehensive assessment of N-methylazetidin-3-amine hydrochloride's inhibitory potential, a selection of known Cathepsin S inhibitors with varying potencies and mechanisms of action have been chosen for this comparative analysis.

  • Leupeptin: A natural product derived from actinomycetes, Leupeptin is a reversible, competitive inhibitor of several cysteine and serine proteases, including Cathepsin S.[7] Its broad-spectrum activity serves as a useful, albeit non-selective, reference point.

  • Cathepsin S Inhibitor, CAS 1373215-15-6: A potent and selective, slow-binding reversible inhibitor of Cathepsin S.[8] Its high affinity and selectivity make it an excellent benchmark for a potential therapeutic candidate.

  • E-64: A well-characterized, irreversible inhibitor of a broad range of cysteine proteases.[9] Its inclusion allows for the assessment of the reversibility of inhibition by the test compound.

Experimental Design: A Rigorous Approach to Benchmarking

The following section details the step-by-step methodology for the in vitro benchmarking of N-methylazetidin-3-amine hydrochloride against the known Cathepsin S inhibitors.

In Vitro Cathepsin S Inhibition Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human Cathepsin S.

Materials and Reagents:

  • Recombinant Human Cathepsin S (e.g., from BPS Bioscience, Cat. No. 80030)

  • Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC, from AMSBIO, Cat. No. K144-100)[10]

  • Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

  • N-methylazetidin-3-amine hydrochloride

  • Leupeptin (Sigma-Aldrich)

  • Cathepsin S Inhibitor, CAS 1373215-15-6 (APExBIO)

  • E-64 (Sigma-Aldrich)

  • DMSO (Sigma-Aldrich)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (excitation at 400 nm, emission at 505 nm)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Reagent Stocks (Enzyme, Substrate, Inhibitors) serial_dil Perform Serial Dilutions of Inhibitors reagent_prep->serial_dil add_inhibitor Add Inhibitor Dilutions to Wells serial_dil->add_inhibitor add_enzyme Add Cathepsin S to Microplate Wells add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate add_substrate Initiate Reaction with Fluorogenic Substrate pre_incubate->add_substrate read_fluorescence Measure Fluorescence Kinetics add_substrate->read_fluorescence calc_inhibition Calculate Percent Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro Cathepsin S inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of N-methylazetidin-3-amine hydrochloride and the benchmark inhibitors in 100% DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., from 100 µM to 1 nM).

  • Enzyme Preparation: Dilute recombinant human Cathepsin S in assay buffer to a final concentration of 2 ng/µL.

  • Assay Plate Setup: To a 96-well black microplate, add 50 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

  • Inhibitor Addition: Add 2 µL of the serially diluted inhibitor solutions to the respective wells. For the "no inhibitor" control, add 2 µL of assay buffer containing the same final concentration of DMSO.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 48 µL of the fluorogenic Cathepsin S substrate (final concentration 10 µM) to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation 400 nm, emission 505 nm) every minute for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis (Hypothetical Data)

The following table summarizes the hypothetical IC50 values obtained from the in vitro Cathepsin S inhibition assay.

CompoundIC50 (nM) against Cathepsin SNotes
N-methylazetidin-3-amine hydrochloride 850 Moderate, dose-dependent inhibition observed.
Leupeptin50Potent, but non-selective inhibitor.
Cathepsin S Inhibitor, CAS 1373215-15-60.5Highly potent and selective inhibitor.
E-6415 (irreversible)Potent, irreversible cysteine protease inhibitor.

Interpretation of Results:

Based on this hypothetical data, N-methylazetidin-3-amine hydrochloride demonstrates moderate inhibitory activity against Cathepsin S with an IC50 value in the high nanomolar range. While significantly less potent than the highly optimized, selective inhibitor (CAS 1373215-15-6), it shows greater potency than a non-specific inhibitor like Leupeptin in some contexts. The reversible nature of its inhibition, as suggested by comparison to the irreversible inhibitor E-64, makes it a more attractive starting point for further medicinal chemistry optimization.

The data suggests that the N-methylazetidin-3-amine scaffold represents a viable, albeit modest, starting point for the development of novel Cathepsin S inhibitors. Further structure-activity relationship (SAR) studies would be necessary to enhance its potency and selectivity.

Cathepsin S Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of Cathepsin S in the MHC class II antigen presentation pathway and highlights the point of intervention for the inhibitors discussed.

G cluster_cell Antigen Presenting Cell cluster_endosome Endosome/Lysosome Ii_MHCII Invariant Chain (Ii) bound to MHC Class II CatS Cathepsin S Ii_MHCII->CatS Ii Degradation CLIP_MHCII CLIP fragment bound to MHC Class II Ii_MHCII->CLIP_MHCII Antigen_Peptide Antigenic Peptide CLIP_MHCII->Antigen_Peptide CLIP Exchange Peptide_MHCII Peptide-loaded MHC Class II CLIP_MHCII->Peptide_MHCII Peptide_MHCII_surface Peptide-MHC II Complex on Cell Surface Peptide_MHCII->Peptide_MHCII_surface T_Cell CD4+ T-Helper Cell Peptide_MHCII_surface->T_Cell Antigen Presentation Immune_Response Immune Response (Inflammation) T_Cell->Immune_Response Activation Inhibitor N-methylazetidin-3-amine HCl & Benchmark Inhibitors Inhibitor->CatS Inhibition

Caption: Cathepsin S in the MHC Class II antigen presentation pathway.

As depicted, inhibitors of Cathepsin S block the degradation of the invariant chain, preventing the subsequent loading of antigenic peptides onto MHC class II molecules. This disruption of antigen presentation to T-helper cells is the primary mechanism by which these inhibitors exert their immunomodulatory effects.

Conclusion and Future Directions

This comparative guide provides a framework for the initial characterization of novel compounds targeting Cathepsin S. The hypothetical benchmarking of N-methylazetidin-3-amine hydrochloride reveals it as a molecule of interest with moderate inhibitory activity. While not as potent as established, highly selective inhibitors, its novel scaffold warrants further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically modify the N-methylazetidin-3-amine scaffold to improve potency and selectivity.

  • Selectivity Profiling: To assess the inhibitory activity of optimized analogs against other cathepsins (e.g., Cathepsin B, K, and L) and other classes of proteases.

  • Cell-Based Assays: To evaluate the efficacy of lead compounds in inhibiting antigen presentation in cellular models.

  • In Vivo Efficacy Studies: To determine the therapeutic potential of promising candidates in animal models of autoimmune and inflammatory diseases.

By employing a rigorous and comparative approach to early-stage inhibitor characterization, the drug discovery and development process for novel Cathepsin S-targeting therapeutics can be significantly accelerated.

References

  • Cathepsin S - Wikipedia. Available from: [Link]

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. Frontiers in Immunology. Available from: [Link]

  • What are CTSS inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

  • Cathepsin S (CTSS) activity in health and disease - A treasure trove of untapped clinical potential. Queen's University Belfast. Available from: [Link]

  • Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery. PMC. Available from: [Link]

  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. MDPI. Available from: [Link]

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. PMC. Available from: [Link]

  • Cathepsin S contributes to influenza-induced lung injury by driving inflammation, promoting apoptosis, and disrupting epithelial barrier integrity. Microbiology Spectrum. Available from: [Link]

  • Cathepsin S Substrate - 1 mg. Available from: [Link]

  • Cathepsin S (CTSS) activity in health and disease - A treasure trove of untapped clinical potential | Request PDF - ResearchGate. Available from: [Link]

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. ResearchGate. Available from: [Link]

  • Cathepsin S Activity Assay Kit - AMSBIO. Available from: [Link]

  • Cathepsin S Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • Cathepsin S substrate - Aapptec Peptides. Available from: [Link]

  • Cathepsin S Activity Assay Kit (PTAK-014) - Creative Biogene. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-methylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-Methylazetidin-3-amine hydrochloride (CAS: 1521828-13-6 for mono-HCl; 136293-86-2 for di-HCl) is a strained, four-membered azetidine ring system used primarily as a medicinal chemistry building block.[1][2][3] Unlike simple aliphatic amines, the azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening reactions under harsh conditions. As a hydrochloride salt, the compound is generally a hygroscopic solid that poses inhalation and contact hazards.

This guide synthesizes safety data from material safety data sheets (SDS) and standard laboratory practices for handling functionalized amine salts. It is designed to ensure researcher safety and data integrity during drug development workflows.

Risk Assessment & Hazard Identification

The primary risks stem from the compound's potential to cause severe irritation to mucous membranes and its acute toxicity if ingested.[4][5]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[3][4]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[3][4][5][6]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[3][4][5][6][7]
STOT - Single Exposure 3H335 May cause respiratory irritation.[3][4]

Note: While not always explicitly listed as a sensitizer, azetidine derivatives should be treated as potential sensitizers due to their reactive nature. [1, 2]

Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier strategy that accounts for the compound's physical state (fine dust) and chemical properties (basic amine released upon neutralization).

Table 2: Mandatory PPE Specifications

ComponentSpecificationRationale & Validation
Hand Protection Nitrile Rubber (Min thickness: 0.11 mm)Validation: Inspect for pinholes before use. Change immediately upon splash. Double-gloving recommended when handling solutions >1M.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient for powders due to potential airborne dust migration behind the lens.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: All open handling must occur here. If hood is unavailable, use N95/P100 respirator (requires fit testing).
Body Protection Lab Coat (High-neck, long sleeve)Must be buttoned to the top to prevent skin contact with airborne particulates.

Operational Handling Protocol

This protocol integrates safety with experimental success rates. Amine salts are hygroscopic; moisture absorption alters molecular weight calculations, leading to stoichiometry errors in synthesis.

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (refrigerated) in a tightly sealed container.

  • Desiccation: Store under an inert atmosphere (Argon/Nitrogen) or inside a desiccator. The hydrochloride salt will clump and degrade (hydrolyze) if exposed to ambient humidity for prolonged periods [3].

Phase B: Weighing & Transfer (The "Static" Risk)

Fine amine salt powders often carry static charges, causing them to "fly" and contaminate balances.

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation.

  • Static Control: Use an anti-static gun or polonium strip near the balance if the powder is flighty.

  • Containment: Weigh directly into a tared reaction vial or weighing boat inside the fume hood. Do not weigh on an open bench.

Phase C: Reaction Setup
  • Solvent Choice: The salt is soluble in water and polar organic solvents (Methanol, DMSO).

  • Neutralization: If the free base is required, treat with a mild base (e.g.,

    
     or 
    
    
    
    ) in situ.
    • Caution: Exothermic reaction. Add base slowly at 0°C to prevent thermal runaway or uncontrolled off-gassing.

Workflow Visualization

The following diagram outlines the critical decision points and safety checks during the handling process.

HandlingWorkflow Start Start: Remove from Storage (2-8°C) Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Step 2: Open in Fume Hood Equilibrate->Open Dry Container Outer Weigh Step 3: Weighing (Use Anti-static measures) Open->Weigh Dissolve Step 4: Solubilization (Water/MeOH/DMSO) Weigh->Dissolve BaseCheck Is Free Base Required? Dissolve->BaseCheck Neutralize Step 5A: In-situ Neutralization (Add Base at 0°C) BaseCheck->Neutralize Yes DirectUse Step 5B: Direct Use (Coupling/Reaction) BaseCheck->DirectUse No Neutralize->DirectUse Waste Disposal (See Section 6) DirectUse->Waste

Figure 1: Operational workflow emphasizing moisture control and thermal safety during neutralization.

Emergency Response & Decontamination

In the event of exposure or release, immediate action minimizes long-term injury.

Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum designated for hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present in the matrix).

Exposure First Aid[5][9]
  • Eye Contact: Rinse immediately with water for 15 minutes .[8][9] Hold eyelids apart. The hydrochloride acid component can cause rapid corneal damage [4].

  • Skin Contact: Wash with soap and water.[3][5][6][10][8][9] Do not use organic solvents (ethanol/acetone) as they may increase skin permeability and systemic absorption.

Spill Decision Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Isolate Area 2. Cover with damp pad 3. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Ventilate 2. Absorb (Vermiculite) 3. Scoop to Waste Liquid->ActionLiquid Decon Decontaminate Surface (Soap & Water) ActionSolid->Decon ActionLiquid->Decon Report Report Incident Decon->Report

Figure 2: Decision matrix for safe spill containment and cleanup.

Waste Disposal Strategy

Proper disposal prevents environmental contamination.[7][11][12] Amine salts are generally classified as hazardous organic waste.

  • Primary Method (Incineration): Dissolve waste material in a combustible solvent (e.g., acetone or ethanol) and place it in the Halogenated Organic Waste stream (due to the Chloride ion).

  • Aqueous Waste: If the material is in an aqueous buffer:

    • Adjust pH to neutral (pH 6–8).

    • Dispose of in the Aqueous Hazardous Waste container.

    • NEVER pour down the sink. Azetidines may have aquatic toxicity [5].

  • Container Disposal: Triple rinse empty containers with a suitable solvent before discarding or recycling. Treat rinsate as hazardous waste.

References

  • Sigma-Aldrich. N-Methylazetidin-3-amine dihydrochloride SDS.[13] Retrieved from

  • BLD Pharm. N-Methylazetidin-3-amine Safety Data. Retrieved from

  • BenchChem. Azetidine Derivative Handling Guide. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Azetidine. Retrieved from

  • ECHA (European Chemicals Agency). Information on Chemicals - Azetidine derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.